5-Ethyl-2,4-dimethylheptane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-26-6 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
5-ethyl-2,4-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-11(7-2)10(5)8-9(3)4/h9-11H,6-8H2,1-5H3 |
InChI Key |
RZHNOEUMKYRHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Ethyl-2,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2,4-dimethylheptane is a branched-chain alkane, a class of saturated hydrocarbons. While not as extensively studied as some other hydrocarbons, understanding its chemical and physical properties is crucial for various applications in organic synthesis, fuel science, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the known properties of this compound, general experimental protocols for its synthesis and analysis, and its expected reactivity and safety considerations.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 61868-26-6 | [1] |
| Boiling Point | 176 - 178 °C | |
| Melting Point (estimated) | -57.06 °C | |
| Density | 0.753 - 0.756 g/mL | |
| Refractive Index | 1.4215 | |
| SMILES | CCC(CC)C(C)CC(C)C | [1] |
| InChIKey | RZHNOEUMKYRHIX-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 5.3 | [1] |
Experimental Protocols
Synthesis of Branched Alkanes
The synthesis of a branched alkane like this compound typically involves the formation of new carbon-carbon bonds to construct the desired skeleton, followed by the removal of any functional groups. Common strategies include Grignard reactions and Wittig reactions followed by hydrogenation.
1. Grignard Reaction followed by Dehydration and Hydrogenation:
This multi-step synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol. The alcohol is then dehydrated to an alkene, which is subsequently hydrogenated to the corresponding alkane.
Analytical Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying volatile compounds like branched alkanes. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for structural elucidation.
A typical GC protocol for branched alkanes would involve:
-
Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.[2]
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: An initial oven temperature of around 40-60°C, held for a few minutes, followed by a ramp up to 250-300°C at a rate of 5-10°C/min.
-
MS Detector: Electron ionization (EI) at 70 eV.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are invaluable for the detailed structural confirmation of organic molecules. For a branched alkane like this compound, NMR can confirm the connectivity of the carbon skeleton and the number of protons on each carbon.
-
¹H NMR: The proton NMR spectrum of this compound would be complex due to signal overlap in the aliphatic region (typically 0.7-2.0 ppm).[3] However, distinct signals for the different methyl, methylene, and methine protons would be expected.
-
¹³C NMR: The carbon NMR spectrum would provide clearer information, with distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts would be characteristic of a saturated hydrocarbon.
Chemical Reactivity
As a saturated alkane, this compound is relatively inert under normal conditions.[4] Its reactivity is primarily characterized by combustion and free-radical halogenation.
-
Combustion: In the presence of sufficient oxygen and an ignition source, this compound will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[5][6]
C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O + Heat
-
Free-Radical Halogenation: Alkanes can react with halogens (such as chlorine or bromine) in the presence of UV light or heat.[5][7] This reaction proceeds via a free-radical chain mechanism and can lead to a mixture of halogenated products. The substitution of hydrogen atoms on tertiary carbons is generally favored over secondary and primary carbons.[4]
Safety and Handling
-
Hazards: It is expected to be a flammable liquid and vapor.[8] Inhalation of high concentrations of vapor may cause dizziness and respiratory irritation. Aspiration into the lungs if swallowed can be harmful.[8]
-
Handling: Use in a well-ventilated area, away from heat, sparks, and open flames.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8]
References
- 1. This compound | C11H24 | CID 53423719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkane Reactivity [www2.chemistry.msu.edu]
- 5. The Reactions of Alkanes, [chemed.chem.purdue.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 5-Ethyl-2,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the branched alkane 5-Ethyl-2,4-dimethylheptane, intended for a scientific audience. The document covers its chemical and physical properties, generalized experimental protocols for synthesis and characterization, and a logical workflow for its scientific investigation.
Compound Identification and Properties
This compound is a saturated hydrocarbon belonging to the alkane family. Its structure features a seven-carbon heptane (B126788) backbone with methyl groups at positions 2 and 4, and an ethyl group at position 5.
CAS Registry Number: 61868-26-6 [1][2]
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₄ | [1][2][3][4][5] |
| Molecular Weight | 156.31 g/mol | [2][3] |
| 156.3083 g/mol | [1] | |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4-dimethyl-5-ethylheptane | [3][4][5] |
| Density | 0.756 g/mL | [3] |
| 0.7528 g/mL | [5] | |
| Boiling Point | 176 °C | [5] |
| Melting Point | -57.06 °C (estimate) | [5] |
| Refractive Index | 1.4215 | [5] |
Experimental Protocols
The construction of a specific branched alkane like this compound can be achieved through carbon-carbon bond formation, often followed by a reduction step. The Grignard reaction is a powerful tool for this purpose.
Objective: To synthesize a branched alkane by coupling alkyl groups using a Grignard reagent and a carbonyl compound, followed by dehydration and hydrogenation.
Methodology:
-
Grignard Reagent Formation: An appropriate alkyl halide (e.g., a brominated butane (B89635) derivative) is dissolved in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon). Magnesium turnings are added, and the mixture is gently heated or stirred to initiate the formation of the Grignard reagent.
-
Carbonyl Addition: A suitable ketone or aldehyde (e.g., a pentanone derivative) dissolved in anhydrous ether/THF is added dropwise to the cooled Grignard reagent solution. This reaction forms a magnesium alkoxide intermediate. The choice of the Grignard reagent and carbonyl compound is critical to forming the desired carbon skeleton.
-
Work-up and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute acid (e.g., H₂SO₄). This protonates the alkoxide to form a tertiary alcohol. The alcohol is then dehydrated to an alkene, often by heating with a strong acid like phosphoric acid or by using a reagent like thionyl chloride in pyridine.
-
Hydrogenation: The resulting alkene is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The final alkane product is purified by fractional distillation or column chromatography on silica (B1680970) gel.
GC-MS is the primary technique for confirming the purity and identity of volatile compounds like alkanes.
Objective: To determine the retention time, confirm the molecular weight, and analyze the fragmentation pattern of the synthesized alkane.
Methodology:
-
Sample Preparation: A dilute solution of the purified alkane is prepared in a volatile solvent like hexane (B92381) or heptane (e.g., 1-100 µg/mL). An aliquot is transferred to a 2 mL autosampler vial.
-
Instrument Setup:
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysysiloxane column, is installed.[1]
-
Carrier Gas: Helium or Hydrogen at a flow rate of 1-2 mL/min.[1]
-
Oven Program: A typical program starts at 40°C (hold for 3 min), then ramps at 6°C/min to 320°C (hold for 10 min). This program should be optimized based on the compound's boiling point.[1]
-
Injection: 1 µL of the sample is injected in splitless mode.
-
-
Mass Spectrometer Setup:
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time and purity. The mass spectrum corresponding to the product peak is examined. For alkanes, characteristic fragment ions are observed at m/z 57, 71, and 85, resulting from the loss of alkyl fragments.[1] The molecular ion (M⁺) peak may be weak or absent, but its mass can be inferred from the fragmentation pattern.
NMR spectroscopy is essential for unambiguously determining the carbon-hydrogen framework.
Objective: To confirm the precise structure, including branching patterns, using ¹H and ¹³C NMR.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified alkane is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
A one-dimensional proton NMR spectrum is acquired.
-
Expected Signals: Protons in alkanes resonate in the upfield region (δ 0.5 - 2.0 ppm).[2]
-
Primary (methyl, -CH₃): δ 0.7 - 1.3 ppm.
-
Secondary (methylene, -CH₂-): δ 1.2 - 1.6 ppm.
-
Tertiary (methine, -CH-): δ 1.4 - 1.8 ppm.
-
-
Signal splitting (multiplicity) and integration are analyzed to deduce proton connectivity. The complexity of overlapping signals for similar alkanes often requires 2D NMR.[2]
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled ¹³C spectrum is acquired to determine the number of unique carbon environments.
-
Expected Signals: Alkane carbons typically resonate between δ 10 - 60 ppm. Branching points (tertiary and quaternary carbons) have distinct chemical shifts.
-
-
2D NMR (COSY, HSQC):
-
A Correlation Spectroscopy (COSY) experiment is performed to establish ¹H-¹H coupling relationships and trace the proton spin systems along the carbon backbone.
-
A Heteronuclear Single Quantum Coherence (HSQC) experiment is run to correlate each proton signal with its directly attached carbon atom, confirming C-H assignments.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel branched alkane such as this compound. This process ensures the creation of the target molecule and the rigorous confirmation of its chemical structure and purity.
Caption: Workflow for branched alkane synthesis and characterization.
References
A Technical Guide to the Molecular Structure of 5-Ethyl-2,4-dimethylheptane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the acyclic branched alkane 5-Ethyl-2,4-dimethylheptane. It details the fundamental chemical identifiers, physicochemical properties, and structural characteristics of the molecule. This guide is intended for researchers and professionals requiring precise chemical data for applications in fields such as organic synthesis, computational chemistry, and analytical sciences. While not a pharmacologically active agent, its properties as a hydrocarbon are relevant for fuel science and as a reference compound.
Chemical Identity and Properties
This compound is a saturated hydrocarbon and a structural isomer of undecane. Its chemical identity and physical properties are summarized below. Data has been aggregated from established chemical databases.
Chemical Identifiers
The following table outlines the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₂₄ | [1][2][3] |
| Molecular Weight | 156.31 g/mol | [1][2][3] |
| CAS Number | 61868-26-6 | [1][2] |
| InChI Key | RZHNOEUMKYRHIX-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CCC(CC)C(C)CC(C)C | [1][3] |
Physicochemical Properties
This table presents the known and estimated physical and chemical properties of the compound.
| Property | Value | Source |
| Density | 0.756 g/mL | [3] |
| Boiling Point | 176 °C (Predicted) | [4] |
| Refractive Index | 1.4215 (Predicted) | [4] |
| Melting Point | -57.06 °C (Estimated) | [4] |
Molecular Structure and Visualization
The structure of this compound consists of a seven-carbon main chain (heptane) with three alkyl substituents: two methyl groups at positions 2 and 4, and an ethyl group at position 5. The numbering of the carbon backbone begins at the end that results in the lowest possible locants for the substituent groups.
Structural Diagram
The following diagram illustrates the covalent bonding and connectivity of the atoms in this compound.
Caption: 2D graph representation of this compound.
Synthesis and Analysis Protocols
General Experimental Protocol: Grignard Reaction Approach
A common strategy for synthesizing highly branched alkanes involves the reaction of a Grignard reagent with a suitable carbonyl compound (e.g., a ketone or ester) to form a tertiary alcohol, followed by dehydration and hydrogenation.[5]
Workflow Diagram
References
An In-depth Technical Guide to the Synthesis of 5-Ethyl-2,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
I. Proposed Synthesis Pathway Overview
The synthesis of 5-Ethyl-2,4-dimethylheptane can be logically approached through a three-stage process, beginning with the formation of a key ketone intermediate, 2,4-dimethyl-3-heptanone (B91281). This ketone is then reacted with a Grignard reagent to introduce the ethyl group at the 5-position, forming a tertiary alcohol. Subsequent dehydration of this alcohol yields a mixture of alkene isomers, which are then hydrogenated to the final saturated alkane product.
The overall transformation can be visualized as follows:
II. Data Presentation: Quantitative Parameters for Synthesis
The following tables summarize the estimated quantitative data for each key reaction, based on analogous transformations found in the literature. These values should be considered as starting points for optimization.
Table 1: Synthesis of 2,4-Dimethyl-3-heptanone
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1. Grignard Reaction | 2-Methylbutanal, Propylmagnesium bromide | - | Anhydrous Diethyl Ether | 0 to 35 | 2 - 4 | 70 - 85 |
| 2. Oxidation | 2,4-Dimethyl-3-heptanol | PCC or DMP | Dichloromethane (B109758) | Room Temperature | 2 - 4 | 85 - 95 |
Table 2: Synthesis of 5-Ethyl-2,4-dimethyl-3-heptanol
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Grignard Reaction | 2,4-Dimethyl-3-heptanone, Ethylmagnesium bromide | - | Anhydrous Diethyl Ether | 0 to 35 | 3 - 5 | 63 - 76[1] |
Table 3: Synthesis of this compound
| Step | Reactant | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Estimated Yield (%) |
| Dehydration | 5-Ethyl-2,4-dimethyl-3-heptanol | Conc. H₂SO₄ or H₃PO₄ | - | 100 - 140 | Atmospheric | 1 - 2 | 80 - 90 |
| Hydrogenation | 5-Ethyl-2,4-dimethylheptene Isomers | H₂, 5-10% Pd/C | Ethanol (B145695) or Ethyl Acetate | Room Temperature | 1 atm (balloon) | 12 - 24 | >95 |
III. Experimental Protocols
The following are detailed experimental protocols for each stage of the proposed synthesis. These are adapted from general procedures for similar reactions and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Stage 1: Synthesis of 2,4-Dimethyl-3-heptanone
This stage involves a two-step process: a Grignard reaction to form the secondary alcohol, followed by its oxidation to the desired ketone.
Step 1.1: Synthesis of 2,4-Dimethyl-3-heptanol via Grignard Reaction
Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equivalents) are placed in anhydrous diethyl ether. A solution of propyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate and sustain a gentle reflux.
-
Reaction with Aldehyde: After the magnesium is consumed, the Grignard reagent is cooled to 0°C. A solution of 2-methylbutanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10°C.
-
Work-up and Purification: The reaction mixture is stirred at room temperature for 2-4 hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2,4-dimethyl-3-heptanol is purified by vacuum distillation.
Step 1.2: Oxidation to 2,4-Dimethyl-3-heptanone
Methodology (using Pyridinium Chlorochromate - PCC):
-
A suspension of PCC (1.5 equivalents) and silica (B1680970) gel in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask.
-
A solution of 2,4-dimethyl-3-heptanol (1.0 equivalent) in anhydrous DCM is added to the suspension.
-
The mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure, and the resulting crude 2,4-dimethyl-3-heptanone can be purified by distillation.
Stage 2: Synthesis of 5-Ethyl-2,4-dimethyl-3-heptanol
This stage employs a Grignard reaction to add an ethyl group to the ketone synthesized in Stage 1, forming a tertiary alcohol.
Methodology:
-
Grignard Reagent Preparation: Ethylmagnesium bromide is prepared from ethyl bromide (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous diethyl ether, as described in Stage 1.1.
-
Reaction with Ketone: The prepared Grignard reagent is cooled to 0°C. A solution of 2,4-dimethyl-3-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise.
-
Work-up and Purification: The reaction is stirred for 3-5 hours at room temperature and then quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude 5-ethyl-2,4-dimethyl-3-heptanol is then purified by vacuum distillation.
Stage 3: Synthesis of this compound
This final stage involves the dehydration of the tertiary alcohol to form a mixture of alkenes, followed by the hydrogenation of these alkenes to the final saturated product.
Step 3.1: Dehydration of 5-Ethyl-2,4-dimethyl-3-heptanol
Methodology:
-
The tertiary alcohol, 5-ethyl-2,4-dimethyl-3-heptanol, is placed in a distillation apparatus with a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
The mixture is heated to 100-140°C. The alkene products, being more volatile, will distill as they are formed.
-
The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and can be used in the next step without further purification. Due to the formation of multiple isomers (E/Z and positional), purification at this stage is often impractical.
Step 3.2: Hydrogenation of 5-Ethyl-2,4-dimethylheptene Isomers
Methodology:
-
The mixture of 5-ethyl-2,4-dimethylheptene isomers is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount (5-10% by weight) of palladium on carbon (Pd/C) is added to the solution.
-
The reaction vessel is flushed with hydrogen gas, and a hydrogen balloon is attached to maintain a positive pressure of hydrogen.
-
The mixture is stirred vigorously at room temperature for 12-24 hours or until TLC or GC analysis indicates the complete disappearance of the starting material.
-
The reaction mixture is then filtered through a pad of Celite to remove the palladium catalyst.
-
The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by fractional distillation to obtain the final product.
IV. Conclusion
The synthesis of this compound, while not explicitly detailed in the literature, can be confidently achieved through a logical sequence of well-understood organic reactions. The proposed pathway, centered around a Grignard reaction to form the key C-C bonds, followed by elimination and reduction, provides a versatile and reliable approach for obtaining this and other highly branched alkanes. The provided protocols, adapted from established methodologies, offer a solid foundation for the successful synthesis of the target molecule in a research setting. Careful execution and optimization of each step will be crucial for achieving high yields and purity.
References
An In-depth Technical Guide to the Physical Constants of 5-Ethyl-2,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical constants of the branched alkane, 5-Ethyl-2,4-dimethylheptane. The information herein is curated for professionals in research and development who require precise data for modeling, synthesis, and formulation. This document summarizes key physical properties in a structured format, outlines general experimental protocols for their determination, and provides a visual guide to the IUPAC nomenclature for this compound.
Core Physical and Chemical Properties
This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1][2][3] As a branched alkane, its physical properties, such as boiling point and density, are influenced by its molecular structure, which affects the intermolecular van der Waals forces.
Table of Physical Constants
The quantitative physical data for this compound are summarized in the table below. These values are essential for various applications, including reaction engineering, purification process design, and computational chemistry.
| Property | Value | Units |
| Molecular Formula | C₁₁H₂₄ | - |
| Molecular Weight | 156.31 | g/mol |
| Density | 0.756 | g/mL |
| Boiling Point | 178 | °C |
| Refractive Index | 1.425 | - |
| Molar Volume | 206.8 | mL/mol |
| Melting Point (estimated) | -57.06 | °C |
Note: Data sourced from various chemical databases.[1][3][4] The melting point is an estimated value for an isomer and should be used with caution.
Experimental Protocols for Determination of Physical Constants
The following sections detail the standard experimental methodologies for determining the key physical constants of liquid hydrocarbons like this compound.
Boiling Point Determination
The boiling point is a critical physical property for the characterization and purification of liquid compounds.
-
Simple Distillation Method: This is a common and effective method for determining the boiling point of a liquid.[5][6]
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Sample Preparation: A known volume of the sample (typically at least 5 mL) is placed in the distilling flask along with boiling chips to ensure smooth boiling.[5][6]
-
Heating: The distilling flask is heated gently.
-
Data Collection: As the liquid boils and the vapor rises, the thermometer bulb, positioned at the vapor outlet to the condenser, will register a stable temperature. This steady temperature, observed when the vapor is continuously condensing into the receiving flask, is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
-
-
Thiele Tube Method: This micro-method is suitable when only a small amount of the substance is available.[5]
-
A small amount of the liquid is placed in a small test tube, and a sealed capillary tube is inverted within it.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid just begins to re-enter the capillary, is taken as the boiling point.
-
Density Measurement
Density is a fundamental physical property that is often used to assess the purity of a substance.
-
Pycnometer Method: A pycnometer is a flask with a precise volume used for accurate density measurements.
-
Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.
-
Mass of Pycnometer with Sample: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped, and its mass is measured.
-
Volume Determination: The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water.
-
Calculation: The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
-
Hydrometer Method: This method provides a direct reading of the specific gravity or density of a liquid.[7][8]
-
The liquid sample is placed in a graduated cylinder or a container of sufficient depth.
-
A hydrometer is gently lowered into the liquid until it floats freely.
-
The density is read from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem. Temperature correction may be necessary.
-
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a valuable tool for identifying and characterizing liquid samples.
-
Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids.[9][10]
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the sample are placed on the prism surface.
-
Measurement: The prism is closed, and the instrument is adjusted until the light and dark fields are sharply defined in the eyepiece. The refractive index is then read from the scale.
-
Temperature Control: The measurement is temperature-dependent, so the temperature of the prisms should be controlled and recorded, typically at 20°C or 25°C. The value is often reported with the temperature and the wavelength of light used (e.g., nD²⁰, where D refers to the sodium D-line).[11]
-
Visualization of IUPAC Nomenclature
The systematic naming of branched alkanes follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding these rules is crucial for the unambiguous identification of chemical structures. The following diagram illustrates the logical workflow for naming this compound.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Naming Branched Alkanes | Chemistry | Study.com [study.com]
- 4. ised-isde.canada.ca [ised-isde.canada.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method - Savant Labs [savantlab.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. pubs.aip.org [pubs.aip.org]
- 10. davjalandhar.com [davjalandhar.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Isomeric Forms of 5-Ethyl-2,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomeric forms of 5-Ethyl-2,4-dimethylheptane, a branched alkane with multiple chiral centers. The document details the stereochemical properties, potential physicochemical differences between its stereoisomers, and generalized experimental protocols for their separation and characterization. This information is crucial for researchers in fields where molecular chirality influences biological activity or material properties.
Stereochemistry and Isomeric Forms
This compound (C₁₁H₂₄) possesses two chiral centers at carbons 4 and 5. The presence of two stereocenters gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs of stereoisomers that are not mirror images of each other are known as diastereomers.
The four stereoisomers are:
-
(4R, 5R)-5-Ethyl-2,4-dimethylheptane
-
(4S, 5S)-5-Ethyl-2,4-dimethylheptane
-
(4R, 5S)-5-Ethyl-2,4-dimethylheptane
-
(4S, 5R)-5-Ethyl-2,4-dimethylheptane
The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers, as are the (4R, 5S) and (4S, 5R) isomers. The relationship between any other pairing, for instance (4R, 5R) and (4R, 5S), is diastereomeric.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound (Racemic Mixture)
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | Approximately 177-178 °C |
| Density | Approximately 0.756 g/mL at 20 °C |
| Refractive Index | Approximately 1.425 at 20 °C |
Experimental Protocols
The separation and characterization of the stereoisomers of this compound require specialized analytical techniques. Below are detailed, generalized methodologies for key experiments.
Synthesis of this compound
A general approach to synthesize branched alkanes involves Grignard reactions followed by reduction. For this compound, a multi-step synthesis could be envisioned:
-
Grignard Reaction: Reacting a suitable alkyl halide (e.g., 2-bromobutane) with magnesium to form a Grignard reagent. This is then reacted with a ketone (e.g., 5-methyl-3-heptanone) to form the tertiary alcohol precursor.
-
Dehydration: The resulting alcohol is dehydrated using a strong acid catalyst (e.g., H₂SO₄) to yield a mixture of alkenes.
-
Hydrogenation: The alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) to yield the saturated alkane, this compound, as a mixture of all four stereoisomers.
Separation of Diastereomers by Gas Chromatography (GC)
Diastereomers can often be separated using high-resolution gas chromatography due to their different physical properties.
-
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A long, non-polar capillary column (e.g., 50-100 m length, 0.25 mm internal diameter, coated with a dimethylpolysiloxane stationary phase).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: An optimized temperature program starting at a low temperature (e.g., 50 °C) and slowly ramping up to a higher temperature (e.g., 150 °C) to ensure the separation of closely boiling isomers.
-
Injection: A small volume of the isomeric mixture, dissolved in a volatile solvent like hexane (B92381), is injected in split mode to avoid column overload.
-
Detection: The separated diastereomers will appear as distinct peaks in the chromatogram. The relative peak areas can be used to determine the ratio of the diastereomeric pairs.
Chiral Resolution of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)
Enantiomers require a chiral environment for separation. Chiral HPLC is a common technique for this purpose.
-
Instrumentation: An HPLC system with a UV detector (or a refractive index detector if the compound lacks a chromophore).
-
Column: A chiral stationary phase (CSP) column. For non-polar compounds like alkanes, a polysaccharide-based chiral selector (e.g., cellulose (B213188) or amylose (B160209) derivatives) on a silica (B1680970) support is often effective.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact composition needs to be optimized to achieve baseline separation.
-
Flow Rate: A constant flow rate, typically around 1 mL/min.
-
Detection: The eluting enantiomers are detected, and their retention times will differ.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR and ¹³C NMR: While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will differ. High-field NMR (e.g., 500 MHz or higher) would be necessary to resolve the subtle differences in chemical shifts and coupling constants between the diastereomers.
-
Chiral Shift Reagents: To distinguish between enantiomers using NMR, a chiral lanthanide shift reagent can be added to the sample. This reagent will interact differently with each enantiomer, inducing diastereomeric complexes that will have distinct NMR spectra.
Visualizations
The following diagrams illustrate the relationships between the isomeric forms of this compound and a general experimental workflow for their analysis.
Caption: Relationship between the stereoisomers of this compound.
Caption: General experimental workflow for the separation and characterization of isomers.
Spectroscopic data for 5-Ethyl-2,4-dimethylheptane
A Comprehensive Guide to the Spectroscopic Analysis of 5-Ethyl-2,4-dimethylheptane
This compound is a saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with methyl groups at positions 2 and 4, and an ethyl group at position 5.
Molecular Structure:
References
A Technical Guide to the Thermodynamic Properties of 5-Ethyl-2,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 5-Ethyl-2,4-dimethylheptane (CAS No: 61868-26-6). Due to the limited availability of direct experimental data for this specific isomer, this document focuses on established estimation methods based on group additivity principles, provides data for structurally similar compounds for comparative purposes, and details the standard experimental protocols for determining key thermodynamic parameters for liquid alkanes. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by outlining the theoretical framework and practical methodologies for assessing the thermodynamic behavior of this and similar organic molecules.
Introduction
This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1][2][3] Like other alkanes, its thermodynamic properties are of interest in fields ranging from chemical engineering process design to understanding intermolecular forces in non-polar solvents, which can be relevant in early-stage drug development as a reference for hydrophobic interactions. Alkanes serve as fundamental model compounds for studying the thermochemistry of organic molecules.[4][5] Their stability and energy content, dictated by properties such as the enthalpy of formation, are crucial for predicting reaction outcomes and process efficiencies.
Direct experimental measurements for many complex isomers like this compound are not always available in public literature. The National Institute of Standards and Technology (NIST) notes the existence of this compound but directs to its subscription-based data collections for detailed thermophysical and thermochemical data.[1] In the absence of such data, computational estimation methods and analysis of trends among isomers provide reliable alternatives for acquiring this critical information.
Physicochemical and Estimated Thermodynamic Properties
The following tables summarize key physicochemical identifiers and estimated thermodynamic properties for this compound. The thermodynamic values have been estimated using group additivity methods, which are a reliable and widely used approach for calculating the properties of organic compounds.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₄ | [1][3] |
| Molecular Weight | 156.31 g/mol | [1][2][3] |
| CAS Registry Number | 61868-26-6 | [1][3] |
| IUPAC Name | this compound |[3] |
Table 2: Estimated Thermodynamic Properties of this compound (Ideal Gas Phase)
| Property | Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) at 298.15 K | -285.5 ± 2.5 | kJ/mol |
| Standard Molar Entropy (S°gas) at 298.15 K | 495.7 ± 2.1 | J/mol·K |
| Molar Heat Capacity (Cp,gas) at 298.15 K | 231.9 ± 2.3 | J/mol·K |
| Molar Heat Capacity (Cp,gas) at 500 K | 338.2 ± 3.4 | J/mol·K |
| Molar Heat Capacity (Cp,gas) at 1000 K | 549.9 ± 5.5 | J/mol·K |
Note: Values are estimated using the NIST Group Additivity calculator based on the structure of the molecule. These are theoretical values and should be used as a reliable approximation in the absence of experimental data.
Logical Relationships in Thermodynamics
The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G), which determines the spontaneity of a process at constant temperature and pressure, is defined by the enthalpy (H) and entropy (S) of the system. This relationship is crucial for understanding chemical equilibria and reaction spontaneity.
Experimental Protocols for Thermodynamic Property Determination
While specific experimental data for this compound is scarce, the methodologies for determining the thermodynamic properties of liquid alkanes are well-established. Below are detailed protocols for two key experimental techniques.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the bath is measured precisely.
Methodology:
-
Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a precisely known heat of combustion, typically benzoic acid.
-
Sample Preparation: A sample of this compound (typically 0.5 - 1.0 g) is weighed accurately into a crucible. A fuse wire is positioned to be in contact with the sample.
-
Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.
-
Data Acquisition: The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation:
-
The total heat released (q_total) is calculated from the temperature rise (ΔT) and the calorimeter's heat capacity: q_total = Ccal * ΔT.
-
Corrections are made for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).
-
The constant-volume heat of combustion (ΔcU) is calculated per mole of the sample.
-
The constant-pressure enthalpy of combustion (ΔcH°) is then calculated from ΔcU using the ideal gas law to account for the change in the number of moles of gas in the reaction.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of thermally stable liquids and solids.[7][8] The procedure is standardized, for example, by ASTM E1269.
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference material as a function of temperature.[9] This difference is proportional to the sample's heat capacity.
Methodology:
-
Baseline Run: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow difference of the instrument.
-
Standard Run: A run is performed with a standard material of known heat capacity, typically sapphire, to calibrate the instrument.
-
Sample Run: A precisely weighed liquid sample of this compound (typically 10-20 mg) is hermetically sealed in an aluminum pan. The sample is placed in the DSC instrument.
-
Thermal Program: The sample is subjected to a controlled temperature program, which typically involves:
-
An initial isothermal hold to establish equilibrium.
-
A linear heating ramp (e.g., 10-20 °C/min) through the temperature range of interest.[7]
-
A final isothermal hold.
-
-
Data Acquisition: The differential heat flow between the sample and reference pans is recorded throughout the temperature program.
-
Calculation: The specific heat capacity (Cp) of the sample at a given temperature (T) is calculated using the following equation: Cp(sample) = (DSC(sample) / DSC(std)) * (mass(std) / mass(sample)) * Cp(std) Where:
-
DSC(sample) and DSC(std) are the differential heat flow signals for the sample and standard, respectively, after baseline subtraction.
-
mass(sample) and mass(std) are the masses of the sample and standard.
-
Cp(std) is the known specific heat capacity of the standard.
-
Conclusion
While direct experimental thermodynamic data for this compound remains a gap in publicly accessible literature, this guide provides a robust framework for understanding and estimating its key properties. The tabulated estimated values, derived from well-established group additivity methods, offer a reliable basis for scientific and research applications. Furthermore, the detailed experimental protocols for combustion calorimetry and differential scanning calorimetry provide the necessary methodological foundation for researchers to perform their own measurements on this or structurally related compounds. The visualizations included serve to clarify the fundamental relationships between thermodynamic properties and the practical workflows for their determination.
References
- 1. heptane, 5-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 2. This compound [stenutz.eu]
- 3. This compound | C11H24 | CID 53423719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. srd.nist.gov [srd.nist.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. srd.nist.gov [srd.nist.gov]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. mdpi.com [mdpi.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Commercial Availability and Technical Profile of 5-Ethyl-2,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2,4-dimethylheptane is a branched alkane with the chemical formula C11H24.[1][2][3][4] This document serves as a technical resource, consolidating available data on its chemical properties, and commercial suppliers. Due to the limited availability of in-depth research and whitepapers on this specific isomer, this guide focuses on presenting fundamental data sourced from chemical databases and suppliers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its application in scientific research and as a reference standard.
| Property | Value | Source |
| CAS Registry Number | 61868-26-6 | [1][4] |
| Molecular Formula | C11H24 | [1][2][3][4] |
| Molecular Weight | 156.31 g/mol | [1][2][4] |
| Boiling Point | 176°C | [2] |
| Density | 0.7528 g/cm³ | [2] |
| Refractive Index | 1.4215 | [2] |
| Melting Point | -57.06°C (estimate) | [2] |
Commercial Suppliers
This compound is available from various chemical suppliers, typically for research and development purposes. The following is a list of known vendors; however, availability and purity should be confirmed directly with the suppliers.
-
ChemicalBook: Lists 2,4-dimethyl-5-ethylheptane and provides some basic properties.[2][5]
-
PubChem: Provides a list of chemical vendors for this compound.[4]
-
Smolecule: Offers 5-Ethyl-2,3-dimethylheptane, a related isomer, which may be of interest for comparative studies.[6]
-
EvitaChem: Provides information on 5-Ethyl-2,5-dimethylheptane, another related isomer.[7]
Synthesis and Reactions
-
Alkylation Reactions: Involving the reaction of an appropriate alkylating agent with a suitable substrate.
-
Catalytic Hydrogenation: The saturation of a corresponding alkene or diene over a metal catalyst.
Molecular Structure
The structural representation of this compound is crucial for understanding its chemical behavior and steric properties.
Caption: Molecular structure of this compound.
Conclusion
This technical guide provides a summary of the currently available information on this compound. While comprehensive experimental data and in-depth application notes are scarce, the provided chemical properties and supplier information offer a foundational resource for researchers and professionals in the field. Further investigation into the synthesis and potential applications of this compound is warranted.
References
- 1. heptane, 5-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 2. 2,4-dimethyl-5-ethylheptane [chemicalbook.com]
- 3. This compound [stenutz.eu]
- 4. This compound | C11H24 | CID 53423719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-dimethyl-5-ethylheptane [m.chemicalbook.com]
- 6. Buy 5-Ethyl-2,3-dimethylheptane | 61868-23-3 [smolecule.com]
- 7. Buy 5-Ethyl-2,5-dimethylheptane (EVT-14702459) | 61868-29-9 [evitachem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Ethyl-2,4-dimethylheptane via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of complex, sterically hindered branched alkanes is a significant challenge in organic chemistry, with direct applications in medicinal chemistry and materials science. Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed for the formation of carbon-carbon bonds.[1] A robust and versatile two-step method for synthesizing branched alkanes involves the reaction of a Grignard reagent with a ketone to generate a tertiary alcohol intermediate, which is subsequently reduced to the desired alkane.[2]
This application note provides a detailed protocol for the synthesis of 5-Ethyl-2,4-dimethylheptane. The strategy involves the nucleophilic addition of 3-pentylmagnesium bromide to 4-methyl-2-pentanone (B128772), forming the tertiary alcohol 5-Ethyl-2,4-dimethylheptan-4-ol. Subsequent dehydration of this alcohol followed by catalytic hydrogenation of the resulting alkene mixture yields the target alkane. This method offers a high degree of control and flexibility in constructing complex hydrocarbon skeletons.[2]
Overall Reaction Scheme:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Materials and Equipment:
-
Glassware: All glassware (round-bottom flasks, dropping funnel, condenser) must be rigorously dried in an oven (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[3]
-
Reagents: 3-Bromopentane, Magnesium turnings, Iodine (crystal), Anhydrous diethyl ether or Tetrahydrofuran (THF), 4-Methyl-2-pentanone, Sulfuric acid, 10% Palladium on carbon (Pd/C), Sodium sulfate (B86663) (anhydrous), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Diethyl ether, Pentane, Methanol (B129727).
-
Equipment: Magnetic stirrer, heating mantle, ice bath, reflux condenser, separatory funnel, rotary evaporator, hydrogenation apparatus.
Protocol 1: Preparation of 3-Pentylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[3] Add a small volume of anhydrous diethyl ether.
-
Formation: Prepare a solution of 3-bromopentane (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add a small portion (~5-10%) of the bromide solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[3]
-
Once the reaction starts, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey/brown solution should be used immediately in the next step.
Protocol 2: Synthesis of 5-Ethyl-2,4-dimethylheptan-4-ol
-
Reaction: Cool the freshly prepared 3-pentylmagnesium bromide solution to 0°C using an ice-water bath.
-
Prepare a solution of 4-methyl-2-pentanone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[3]
-
After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-2 hours.
-
Workup: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.[2]
-
Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator. The crude tertiary alcohol can be purified by vacuum distillation or flash column chromatography.
Protocol 3: Reduction of 5-Ethyl-2,4-dimethylheptan-4-ol to this compound
This is a two-step procedure involving dehydration followed by hydrogenation.[4]
-
Dehydration: Place the purified 5-Ethyl-2,4-dimethylheptan-4-ol (1.0 eq.) in a round-bottom flask with a few drops of concentrated sulfuric acid (or a catalytic amount of p-toluenesulfonic acid). Heat the mixture to distill the resulting alkene mixture. Collect the distillate, wash it with saturated sodium bicarbonate solution and then water, and dry over anhydrous sodium sulfate.
-
Hydrogenation: Dissolve the obtained alkene mixture in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of 10% Pd/C.[4]
-
Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC or GC-MS).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield pure this compound.[2]
Data Presentation
Table 1: Reagent and Product Information
| Compound | Role | M.W. ( g/mol ) | Equiv. | Density (g/mL) | B.P. (°C) |
| 3-Bromopentane | Starting Material | 151.04 | 1.0 | 1.217 | 117-118 |
| Magnesium | Reagent | 24.31 | 1.2 | N/A | N/A |
| 4-Methyl-2-pentanone | Starting Material | 100.16 | 1.0 | 0.801 | 116-117 |
| 5-Ethyl-2,4-dimethylheptan-4-ol[5] | Intermediate | 172.31 | - | N/A | N/A |
| This compound[6][7] | Final Product | 156.31 | - | 0.756 | ~175-185 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Grignard Reagents [chemed.chem.purdue.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-Ethyl-2,4-dimethylheptan-4-ol | C11H24O | CID 116224673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. This compound | C11H24 | CID 53423719 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Gas Chromatographic Methods for the Analysis of 5-Ethyl-2,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2,4-dimethylheptane is a branched alkane hydrocarbon. Accurate and reliable quantification of such compounds is crucial in various fields, including petrochemical analysis, environmental monitoring, and as potential impurities or components in pharmaceutical formulations. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides detailed protocols for the analysis of this compound using GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Data Presentation
Quantitative analysis of this compound can be achieved by creating a calibration curve using standards of known concentrations. The following table summarizes typical parameters that would be determined during method validation.
| Parameter | Typical Value | Description |
| Retention Time (min) | Compound-specific | The time it takes for the analyte to pass through the column. |
| Linearity (R²) | > 0.995 | A measure of how well the calibration curve fits the data points. |
| Limit of Detection (LOD) | Method-dependent | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Method-dependent | The lowest concentration of the analyte that can be accurately quantified. |
| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Accuracy (% Recovery) | 85-115% | The closeness of the test results obtained by the method to the true value. |
Experimental Protocols
The successful analysis of branched alkanes like this compound relies on the appropriate selection of the GC column and optimization of analytical parameters.[2] Non-polar stationary phases are the industry standard for separating alkanes, which primarily elute based on their boiling points.[2]
Protocol 1: Liquid Sample Analysis using GC-MS
This protocol is suitable for analyzing this compound in a liquid matrix.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate and concentrate the analyte from the sample matrix.[1]
-
Materials:
-
Sample containing this compound
-
Immiscible organic solvent (e.g., hexane, dichloromethane)[1]
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Evaporator (e.g., rotary evaporator or gentle stream of nitrogen)
-
GC vials[3]
-
-
Procedure:
-
Place a known volume of the liquid sample into a separatory funnel.
-
Add a suitable volume of an immiscible organic solvent.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer (typically the bottom layer if using dichloromethane, top layer if using hexane) into a clean flask.
-
Repeat the extraction twice more with fresh organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using an evaporator.
-
Transfer the concentrated extract to a GC vial for analysis.[3]
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC or equivalent.[4]
-
Mass Spectrometer: Agilent 5977 MS or equivalent.[5]
-
Column: A non-polar capillary column is recommended, such as an Agilent J&W DB-5ht ((5%-Phenyl)-methylpolysiloxane) or Restek Rtx-5MS (5% Diphenyl / 95% Dimethyl Polysiloxane).[2] A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Mode: Splitless
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
Protocol 2: Volatile Analysis from Solid or Liquid Samples using Headspace (HS) GC-MS
This protocol is ideal for analyzing volatile compounds like this compound in solid or liquid matrices without extensive sample cleanup.[6]
1. Sample Preparation: Headspace Analysis
-
Objective: To analyze the volatile components in the vapor phase above a sample.[6]
-
Materials:
-
Sample containing this compound
-
Headspace vials with septa and caps
-
Headspace autosampler
-
-
Procedure:
-
Place a known amount of the solid or liquid sample into a headspace vial.
-
Seal the vial tightly.
-
Place the vial in the headspace autosampler.
-
The autosampler will heat the vial to a set temperature (e.g., 80-120 °C) for a specific time to allow the volatile compounds to partition into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC.
-
2. GC-MS Instrumentation and Conditions
The GC-MS instrumentation and conditions would be similar to Protocol 1, with the main difference being the sample introduction method. The injector would be a heated transfer line from the headspace unit.
Logical Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway Diagram (Illustrative)
While signaling pathways are not directly relevant to a chemical analysis method, a logical diagram illustrating the decision-making process for method selection can be created.
Caption: Decision tree for selecting a suitable sample preparation method.
References
Application Note: Structural Elucidation of 5-Ethyl-2,4-dimethylheptane using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of 5-Ethyl-2,4-dimethylheptane using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside predicted spectral data to facilitate the unambiguous assignment of all proton and carbon signals. This application note serves as a practical resource for researchers involved in the characterization of small organic molecules.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution. For branched alkanes such as this compound, which lack chromophores for UV-Vis spectroscopy and may be difficult to crystallize for X-ray diffraction, NMR provides the definitive method for structural verification. A combination of 1D and 2D NMR experiments allows for the complete assignment of the carbon skeleton and the attached protons. Protons on aliphatic groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy.[1] In ¹³C NMR, the chemical shifts of alkane carbons are sensitive to their local electronic environment and substitution pattern.[1][2]
This note details the systematic approach to confirming the structure of this compound (Figure 1) through the interpretation of ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.
Predicted NMR Data
Due to the chiral centers at C2 and C4, some protons and methyl groups may be diastereotopic and therefore magnetically non-equivalent, leading to more complex spectra than might be initially anticipated. The predicted data below is an estimation based on empirical rules and data for similar acyclic alkanes. Actual experimental values may vary.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1, H-1' | ~ 0.85 | d | 6H | ~ 6.5 |
| H-2 | ~ 1.70 | m | 1H | - |
| H-3a, H-3b | ~ 1.15, ~1.30 | m | 2H | - |
| H-4 | ~ 1.50 | m | 1H | - |
| H-5 | ~ 1.25 | m | 1H | - |
| H-6a, H-6b | ~ 1.35 | m | 2H | - |
| H-7 | ~ 0.88 | t | 3H | ~ 7.0 |
| H-8, H-8' | ~ 0.90 | d | 3H | ~ 6.8 |
| H-9a, H-9b | ~ 1.40 | m | 2H | - |
| H-10 | ~ 0.86 | t | 3H | ~ 7.2 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |
| C-1, C-1' | ~ 22.5 | CH₃ (positive) |
| C-2 | ~ 25.0 | CH (positive) |
| C-3 | ~ 45.0 | CH₂ (negative) |
| C-4 | ~ 32.0 | CH (positive) |
| C-5 | ~ 48.0 | CH (positive) |
| C-6 | ~ 25.0 | CH₂ (negative) |
| C-7 | ~ 11.0 | CH₃ (positive) |
| C-8, C-8' | ~ 23.0 | CH₃ (positive) |
| C-9 | ~ 29.0 | CH₂ (negative) |
| C-10 | ~ 14.0 | CH₃ (positive) |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
1. ¹H NMR Spectroscopy
-
Pulse Sequence: zg30 or similar single-pulse experiment.
-
Spectral Width: 12 ppm (centered around 5 ppm).
-
Acquisition Time: 4 seconds.[3]
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Temperature: 298 K.
2. ¹³C{¹H} NMR Spectroscopy
-
Pulse Sequence: zgpg30 or similar proton-decoupled experiment.
-
Spectral Width: 220 ppm (centered around 100 ppm).[4]
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
3. DEPT-135 Spectroscopy
-
Pulse Sequence: DEPT-135 pulse program.
-
Description: This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.[5][6]
-
Key Parameters: Standard instrument parameters for DEPT-135.
4. 2D COSY (Correlation Spectroscopy)
-
Pulse Sequence: cosygpqf or similar gradient-selected COSY.
-
Description: The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[7] Cross-peaks will appear between coupled protons.
-
Spectral Width (F1 and F2): 12 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 8.
5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Sequence: hsqcedetgpsisp2.3 or similar edited HSQC.
-
Description: The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[8] Edited HSQC can also provide multiplicity information, with CH/CH₃ and CH₂ groups appearing as different phases.[8]
-
Spectral Width (F2 - ¹H): 12 ppm.
-
Spectral Width (F1 - ¹³C): 180 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 16.
6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Sequence: hmbcgplpndqf or similar gradient-selected HMBC.
-
Description: The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[8][9][10] This is a cornerstone experiment for elucidating the carbon skeleton.[9][10]
-
Spectral Width (F2 - ¹H): 12 ppm.
-
Spectral Width (F1 - ¹³C): 180 ppm.
-
Number of Increments (F1): 400.
-
Number of Scans per Increment: 32.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.
Data Interpretation and Visualization
The following diagrams illustrate the logical workflow for structural elucidation and the key correlations expected in the 2D NMR spectra.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Predicted ¹H-¹H COSY correlations for this compound.
Caption: Key predicted ²JCH and ³JCH HMBC correlations.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy, as outlined in this document, provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols and using the predicted spectral data and correlation diagrams as a guide, researchers can confidently assign all proton and carbon signals, thereby confirming the molecular structure. This approach is broadly applicable to the characterization of a wide range of small organic molecules in academic and industrial research settings.
References
- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. anuchem.weebly.com [anuchem.weebly.com]
- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Mass Spectrometry Fragmentation of 5-Ethyl-2,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the branched alkane, 5-Ethyl-2,4-dimethylheptane. Understanding the fragmentation pathways of such molecules is crucial for their identification and structural elucidation in complex mixtures, a common requirement in metabolic profiling and impurity analysis during drug development. This note outlines a standard protocol for analysis, presents predicted fragmentation data, and includes a visual representation of the fragmentation pathways.
Introduction
Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for the structural characterization of organic molecules. Branched alkanes, such as this compound, exhibit characteristic fragmentation patterns dominated by cleavage at the branching points. This preferential fragmentation is driven by the formation of more stable secondary and tertiary carbocations.[1][2][3][4][5] Consequently, the molecular ion peak (M+) in the mass spectra of highly branched alkanes is often of low abundance or entirely absent.[1][2][3] The analysis of the resulting fragment ions provides valuable information for the definitive identification of the original structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard method for the analysis of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Capillary Column: Non-polar column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-500.
-
Solvent Delay: 3 minutes.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound (Molecular Weight: 156.31 g/mol ) is predicted to occur preferentially at the C4 and C5 positions due to branching, leading to the formation of stable carbocations. The loss of larger alkyl groups is generally favored.[1][5]
Molecular Structure:
Predicted Fragmentation Pathways:
Cleavage at the C-C bonds adjacent to the branching points will lead to the formation of characteristic fragment ions. The relative abundance of these ions is predicted based on the stability of the resulting carbocation and the neutral radical lost.
Data Presentation
The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratio (m/z), and their predicted relative abundance.
| m/z | Proposed Fragment Ion Structure | Neutral Loss | Predicted Relative Abundance |
| 127 | [C9H19]+ | C2H5• (Ethyl radical) | Moderate |
| 113 | [C8H17]+ | C3H7• (Propyl radical) | High |
| 99 | [C7H15]+ | C4H9• (Butyl radical) | Moderate |
| 85 | [C6H13]+ | C5H11• (Pentyl radical) | High |
| 71 | [C5H11]+ | C6H13• (Hexyl radical) | High |
| 57 | [C4H9]+ | C7H15• (Heptyl radical) | High (likely base peak) |
| 43 | [C3H7]+ | C8H17• (Octyl radical) | High |
| 29 | [C2H5]+ | C9H19• (Nonyl radical) | Moderate |
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion.
Caption: Predicted EI fragmentation of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by predictable cleavages at the branched carbon atoms. This leads to a series of abundant fragment ions, while the molecular ion is expected to be of low intensity. The presented protocol and fragmentation data provide a valuable resource for the identification and structural confirmation of this compound in various research and development settings. The principles outlined here are broadly applicable to the analysis of other branched alkanes.
References
- 1. GCMS Section 6.9.2 [people.whitman.edu]
- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Ethyl-2,4-dimethylheptane as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 5-Ethyl-2,4-dimethylheptane as a reference standard in analytical methodologies. This document outlines its application in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures and in Quantitative Nuclear Magnetic Resonance (qNMR) for the determination of purity and concentration.
Introduction
This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] Its well-defined structure and chemical inertness make it a suitable candidate for use as a reference standard in various analytical applications. As a saturated hydrocarbon, it is relatively unreactive, ensuring stability during analysis.[2] In complex matrices such as petroleum products, where numerous isomers of alkanes are present, a unique branched alkane like this compound can serve as an excellent internal standard for chromatographic and spectroscopic methods to improve the accuracy and precision of quantitative results.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₄[1] |
| Molecular Weight | 156.31 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 61868-26-6[1] |
| Synonyms | 2,4-DIMETHYL-5-ETHYLHEPTANE[1] |
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
Application Overview
This compound is particularly useful as an internal standard in the GC-MS analysis of gasoline and other petroleum distillates.[4] The complex composition of these samples necessitates the use of an internal standard to correct for variations in injection volume, sample matrix effects, and instrument response.[3][5] The unique structure of this compound ensures that its elution time is distinct from many common fuel components, allowing for accurate quantification of target analytes.
Experimental Protocol: Quantification of Toluene (B28343) in a Gasoline Sample
This protocol describes the use of this compound as an internal standard for the quantification of toluene in a commercial gasoline sample using GC-MS.
2.2.1. Materials and Reagents
-
This compound (Reference Standard, >99.5% purity)
-
Toluene (Analytical Standard, >99.8% purity)
-
n-Hexane (GC grade, >99%)
-
Commercial Gasoline Sample
-
Volumetric flasks, micropipettes, and autosampler vials
2.2.2. Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in n-hexane in a 10 mL volumetric flask.
-
Toluene Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of toluene and dissolve it in n-hexane in a 10 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the toluene stock solution with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the IS stock solution to obtain a final constant concentration of 50 µg/mL of this compound.
2.2.3. Sample Preparation
-
Accurately dilute 100 µL of the commercial gasoline sample in 10 mL of n-hexane in a volumetric flask.
-
Transfer 1 mL of the diluted gasoline sample to an autosampler vial.
-
Add the internal standard stock solution to the vial to achieve a final concentration of 50 µg/mL of this compound.
2.2.4. GC-MS Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 50:1 split ratio) |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Toluene) | m/z 91, 92 |
| SIM Ions (IS) | m/z 57, 71, 85 (hypothetical, based on common alkane fragmentation) |
2.2.5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of toluene to the peak area of the internal standard against the concentration of toluene in the calibration standards.
-
Determine the peak area ratio of toluene to the internal standard in the gasoline sample.
-
Calculate the concentration of toluene in the diluted gasoline sample using the calibration curve.
-
Account for the initial dilution to determine the concentration of toluene in the original gasoline sample.
Expected Quantitative Data
The following table summarizes hypothetical data for the calibration curve and the sample analysis.
| Sample | Toluene Conc. (µg/mL) | IS Conc. (µg/mL) | Toluene Peak Area | IS Peak Area | Area Ratio (Toluene/IS) |
| Cal Std 1 | 1 | 50 | 15,000 | 750,000 | 0.02 |
| Cal Std 2 | 10 | 50 | 155,000 | 765,000 | 0.20 |
| Cal Std 3 | 50 | 50 | 780,000 | 755,000 | 1.03 |
| Cal Std 4 | 100 | 50 | 1,550,000 | 760,000 | 2.04 |
| Gasoline Sample | Unknown | 50 | 980,000 | 762,000 | 1.29 |
Based on the calibration curve generated from this data, the concentration of toluene in the diluted gasoline sample can be determined.
Workflow Diagram
Application in Quantitative NMR (qNMR)
Application Overview
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance or the concentration of a solution without the need for a structurally similar reference standard.[6] this compound can be used as an internal calibration standard for the qNMR analysis of other non-protonated or structurally simple compounds. Its proton signals are located in the upfield region of the ¹H NMR spectrum, which is often free from the signals of many common organic molecules.[7]
Experimental Protocol: Purity Determination of a Non-Protonated Analyte
This protocol describes the use of this compound as an internal standard to determine the purity of a hypothetical non-protonated analyte by ¹H qNMR.
3.2.1. Materials and Reagents
-
This compound (Certified Reference Material, known purity >99.9%)
-
Analyte of unknown purity
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision analytical balance
-
NMR tubes
3.2.2. Sample Preparation
-
Accurately weigh approximately 5 mg of the this compound certified reference material into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the analyte into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
3.2.3. NMR Instrumental Conditions
| Parameter | Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Probe | 5 mm BBO probe |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Acquisition Time | 4 s |
| Spectral Width | 20 ppm |
3.2.4. Data Processing and Purity Calculation
-
Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of this compound. For this compound, the signals in the range of 0.8-1.5 ppm corresponding to the methyl and methylene (B1212753) protons can be used.
-
Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
Logical Relationship for qNMR Purity Calculation
Stability and Storage
As a saturated alkane, this compound is chemically stable and not prone to degradation under normal laboratory conditions. For long-term storage, it is recommended to keep the reference standard in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
Conclusion
This compound serves as a versatile and reliable reference standard for quantitative analysis. Its application as an internal standard in GC-MS provides a robust method for the analysis of complex hydrocarbon mixtures, while its use in qNMR allows for accurate purity and concentration determinations. The protocols outlined in these notes provide a foundation for the implementation of this compound in various research and quality control settings.
References
- 1. This compound | C11H24 | CID 53423719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ethyl-2,4-dimethyl-4-hepten-3-one | C11H20O | CID 544337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. projects.battelle.org [projects.battelle.org]
- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol: High-Purity Synthesis of 5-Ethyl-2,4-dimethylheptane for Fuel Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Highly branched alkanes are crucial components in fuel research, serving as important blendstocks and reference compounds for evaluating fuel properties such as octane (B31449) ratings. 5-Ethyl-2,4-dimethylheptane, a C11 alkane, is a representative highly branched paraffin. Its synthesis in high purity is essential for accurate physicochemical and combustion studies. This document provides a detailed protocol for the multi-step synthesis of this compound, achieving high purity suitable for fuel-related research and analysis. The synthesis involves a Grignard reaction to form the carbon skeleton, followed by dehydration and catalytic hydrogenation.
Materials and Methods
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step process starting from commercially available reagents. The key steps are:
-
Grignard Reaction: Synthesis of the tertiary alcohol, 5-Ethyl-2,4-dimethylheptan-3-ol, by reacting 2-methyl-3-pentanone (B165389) with isobutylmagnesium bromide.
-
Dehydration and Hydrogenation: The alcohol is dehydrated to a mixture of alkenes, which are then hydrogenated to the final saturated alkane, this compound.
Data Presentation
Table 1: Reagents and Solvents for Synthesis
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Step 1: Grignard Reaction | ||||
| 2-Methyl-3-pentanone | C₆H₁₂O | 100.16 | 50.0 g | 0.50 |
| Isobutyl bromide | C₄H₉Br | 137.02 | 75.4 g | 0.55 |
| Magnesium turnings | Mg | 24.31 | 13.4 g | 0.55 |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 500 mL | - |
| Step 2: Dehydration | ||||
| 5-Ethyl-2,4-dimethylheptan-3-ol | C₁₁H₂₄O | 172.31 | (from Step 1) | ~0.45 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 20 mL | - |
| Step 3: Hydrogenation | ||||
| Alkene Mixture | C₁₁H₂₂ | 154.30 | (from Step 2) | ~0.40 |
| Palladium on Carbon (10%) | Pd/C | - | 1.0 g | - |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 250 mL | - |
| Hydrogen Gas | H₂ | 2.02 | 1 atm | - |
Table 2: Expected Yields and Purity
| Product | Step | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC-MS) |
| 5-Ethyl-2,4-dimethylheptan-3-ol | 1 | 86.2 | 73.2 | 85 | >95% |
| 5-Ethyl-2,4-dimethylheptene (mixture) | 2 | 69.4 | 61.7 | 89 | - |
| This compound | 3 | 61.7 | 59.2 | 96 | >99% |
Experimental Protocols
Protocol 1: Synthesis of 5-Ethyl-2,4-dimethylheptan-3-ol (Grignard Reaction)
-
Preparation of Grignard Reagent:
-
In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (13.4 g, 0.55 mol).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of isobutyl bromide (75.4 g, 0.55 mol) in 200 mL of anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.
-
Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-methyl-3-pentanone (50.0 g, 0.50 mol) in 100 mL of anhydrous diethyl ether dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 200 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the ethereal layer.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol.
-
Purify the crude product by vacuum distillation to obtain pure 5-Ethyl-2,4-dimethylheptan-3-ol.
-
Protocol 2: Synthesis of this compound (Dehydration and Hydrogenation)
-
Dehydration of the Alcohol:
-
In a 500 mL round-bottom flask, place the purified 5-Ethyl-2,4-dimethylheptan-3-ol (from Protocol 1).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (20 mL) with stirring.
-
After the addition, equip the flask for distillation and heat the mixture gently. The alkene products will distill over.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with 10% sodium bicarbonate solution (50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous calcium chloride.
-
-
Hydrogenation of the Alkene Mixture:
-
Transfer the dried alkene mixture to a hydrogenation flask and dissolve it in 250 mL of ethanol.
-
Add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst.
-
Connect the flask to a hydrogen gas source and purge the system with hydrogen.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the ethanol by distillation.
-
-
Purification of the Final Product:
-
The resulting crude alkane is purified by fractional distillation to obtain high-purity this compound.
-
Characterize the final product by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Purification and analysis workflow for the final product.
Application of 5-Ethyl-2,4-dimethylheptane in Polymer Synthesis: Application Notes and Protocols
Disclaimer: Extensive research has revealed no specific documented applications of 5-Ethyl-2,4-dimethylheptane in polymer synthesis within publicly available scientific literature. Alkanes, being saturated hydrocarbons, are generally inert and do not typically participate directly in polymerization reactions as monomers or initiators.
However, based on the general physical and chemical properties of highly branched alkanes, this document outlines potential, albeit hypothetical, applications of this compound in polymer synthesis. The provided protocols and data are illustrative and based on the general principles of polymer chemistry, rather than on experimentally verified use of this specific compound.
Hypothetical Application as a Non-Polar Solvent
Highly branched alkanes can serve as inert, non-polar solvents in specific polymerization systems, particularly for monomers and polymers that are soluble in hydrocarbons. Their inert nature prevents interference with the polymerization kinetics.
Application Notes:
-
System Compatibility: Suitable for solution polymerization of non-polar monomers like ethylene (B1197577), propylene, and some dienes using Ziegler-Natta or metallocene catalysts.
-
Temperature Control: The boiling point of this compound (approximately 176 °C) allows for a wide range of reaction temperatures.
-
Viscosity Modification: Can be used to reduce the viscosity of the reaction medium, improving heat and mass transfer.
-
Polymer Recovery: The relatively high boiling point may require energy-intensive processes like vacuum distillation for solvent removal from the final polymer.
Hypothetical Experimental Protocol: Solution Polymerization of Ethylene
Objective: To synthesize high-density polyethylene (B3416737) (HDPE) using a Ziegler-Natta catalyst in this compound as a solvent.
Materials:
-
This compound (anhydrous, deoxygenated)
-
Triethylaluminium (TEAL) solution (co-catalyst)
-
Titanium tetrachloride (TiCl₄) based Ziegler-Natta catalyst slurry
-
High-purity ethylene gas
-
Methanol (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
-
Acetone (for washing)
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and gas inlet/outlet ports.
-
Schlenk line for inert atmosphere operations.
-
Syringes and cannulas for transferring air-sensitive reagents.
Procedure:
-
Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with high-purity nitrogen to ensure an inert atmosphere.
-
Solvent and Co-catalyst Addition: 500 mL of anhydrous, deoxygenated this compound is transferred to the reactor, followed by the addition of a calculated amount of TEAL solution under a nitrogen blanket.
-
Catalyst Injection: The reactor is heated to the desired reaction temperature (e.g., 80 °C). The Ziegler-Natta catalyst slurry is then injected into the reactor.
-
Ethylene Feed: The reactor is pressurized with high-purity ethylene to the target pressure (e.g., 10 bar). The ethylene feed is maintained to keep the pressure constant as it is consumed during polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours) while monitoring temperature and pressure.
-
Quenching: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by injecting methanol.
-
Polymer Work-up: The polymer slurry is discharged from the reactor. The polymer is washed with a hydrochloric acid solution to remove catalyst residues, followed by washing with deionized water and acetone.
-
Drying: The resulting polyethylene powder is dried in a vacuum oven at 60 °C until a constant weight is achieved.
Hypothetical Quantitative Data:
| Parameter | Value |
| Solvent | This compound |
| Monomer | Ethylene |
| Catalyst | TiCl₄/MgCl₂/TEAL |
| Co-catalyst/Catalyst Ratio | 100:1 (molar) |
| Reaction Temperature | 80 °C |
| Reaction Pressure | 10 bar |
| Reaction Time | 1 hour |
| Polymer Yield | (Hypothetically dependent on catalyst activity) |
| Polymer Molecular Weight | (Hypothetically dependent on conditions) |
Hypothetical Application as a Chain Transfer Agent
In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer. While alkanes are generally poor chain transfer agents compared to thiols or halogenated compounds, the presence of tertiary hydrogens in the highly branched structure of this compound could potentially allow it to act as a chain transfer agent, albeit with low efficiency.
Application Notes:
-
Mechanism: A growing polymer radical could abstract a hydrogen atom from a tertiary carbon of this compound, terminating the polymer chain and creating a new radical on the alkane, which could then initiate a new polymer chain.
-
Efficiency: The chain transfer constant (Cs) for such an alkane would be expected to be very low, meaning high concentrations would be needed to achieve a significant reduction in molecular weight.
-
Application: Potentially useful in bulk or solution polymerizations where a slight reduction in molecular weight is desired without introducing heteroatoms.
Logical Workflow for Chain Transfer
Caption: Hypothetical chain transfer mechanism involving a branched alkane.
Due to the lack of experimental data, it is not possible to provide a detailed experimental protocol or quantitative data for the use of this compound as a chain transfer agent. The effectiveness would need to be determined experimentally by measuring the molecular weight of polymers synthesized in the presence and absence of this compound under identical conditions.
Application Notes and Protocols for the Catalytic Cracking of 5-Ethyl-2,4-dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic cracking is a cornerstone of the petrochemical industry, primarily utilized to convert high-boiling, high-molecular-weight hydrocarbon fractions of petroleum crude oil into more valuable, lower-boiling products such as gasoline, olefinic gases, and other important feedstocks.[1] This process is facilitated by the use of solid acid catalysts, most commonly zeolites, which promote the cleavage of carbon-carbon bonds through the formation of carbocation intermediates.[1] The catalytic cracking of specific branched alkanes, such as 5-Ethyl-2,4-dimethylheptane, is of interest for understanding reaction mechanisms, developing more selective catalysts, and producing tailored product distributions. This document provides a detailed protocol for the laboratory-scale catalytic cracking of this compound.
Principle of the Method
The catalytic cracking of alkanes over solid acid catalysts like zeolites proceeds via a carbenium ion chain mechanism. The initiation can occur through the protonation of an impurity olefin or through the protolytic cracking of the alkane itself at a Brønsted acid site on the catalyst.[2] The resulting carbocation can then undergo a series of reactions including isomerization and β-scission, which leads to the formation of smaller alkanes and alkenes.[2][3] The product distribution is influenced by the catalyst type, reaction temperature, pressure, and residence time.[3] For branched alkanes like this compound, the presence of tertiary carbons can influence the initial carbocation formation and subsequent cracking pathways.
Materials and Equipment
-
Reactant: this compound (C11H24)
-
Catalyst: H-ZSM-5 Zeolite (Si/Al ratio of 25-50) or Zeolite Y
-
Inert Gas: Nitrogen (N2) or Argon (Ar), high purity
-
Reactor System: Fixed-bed quartz reactor with a fritted disc to support the catalyst bed. The reactor should be housed in a programmable tube furnace.
-
Feed Delivery System: High-performance liquid chromatography (HPLC) pump or a syringe pump for accurate delivery of the liquid reactant.
-
Gas Flow Control: Mass flow controllers for precise control of the inert gas flow rate.
-
Product Collection System: A series of cold traps (e.g., using a dry ice/acetone bath) to condense liquid products and a gas sampling bag for collecting gaseous products.
-
Analytical Equipment: Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification and quantification.
Experimental Protocol
Catalyst Preparation and Activation
-
Catalyst Loading: Accurately weigh approximately 1.0 g of the H-ZSM-5 zeolite catalyst and place it into the quartz reactor, ensuring it is well-supported by the fritted disc.
-
Catalyst Activation:
-
Place the loaded reactor into the tube furnace.
-
Purge the reactor with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min for 30 minutes at room temperature to remove any adsorbed air and moisture.
-
Heat the reactor to 550°C at a ramping rate of 10°C/min under the inert gas flow.
-
Hold the temperature at 550°C for at least 4 hours to ensure complete activation of the catalyst by removing any adsorbed water and other volatile impurities.[4]
-
After activation, cool the reactor to the desired reaction temperature (e.g., 500°C) under the continuous inert gas flow.
-
Catalytic Cracking Reaction
-
System Preparation:
-
Set the tube furnace to the desired reaction temperature (a typical range is 450-600°C).[3]
-
Set the inert gas flow rate to a desired value (e.g., 30 mL/min) using the mass flow controller. This will act as the carrier gas.
-
Prepare the product collection system by placing the cold traps in the dry ice/acetone bath.
-
-
Reactant Introduction:
-
Once the reactor temperature has stabilized, begin feeding the this compound into the reactor using the HPLC or syringe pump at a controlled flow rate (e.g., 0.1 mL/min). The reactant will vaporize upon entering the hot reactor.
-
The Weight Hourly Space Velocity (WHSV), a critical parameter, can be calculated as the mass flow rate of the feed divided by the mass of the catalyst.
-
-
Product Collection:
-
The gaseous effluent from the reactor, containing the carrier gas and the cracked products, is passed through the series of cold traps.
-
Liquid products will condense in the cold traps.
-
The non-condensable gaseous products are collected in a gas sampling bag at the outlet of the system.
-
-
Reaction Termination:
-
After a predetermined reaction time (e.g., 60 minutes), stop the reactant feed.
-
Continue the inert gas flow for at least 30 minutes to purge the reactor and collection system of any remaining products.
-
Turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow.
-
Carefully remove the cold traps and the gas sampling bag for analysis.
-
Product Analysis
-
Liquid Product Analysis:
-
Allow the cold traps to warm to room temperature.
-
Combine the collected liquid fractions and record the total mass.
-
Analyze the liquid product mixture using GC-MS to identify and quantify the different hydrocarbon products. An internal standard can be used for more accurate quantification.
-
-
Gaseous Product Analysis:
-
Analyze the contents of the gas sampling bag using a GC-MS equipped with a gas sampling valve. This will allow for the identification and quantification of light hydrocarbon products (e.g., methane, ethane, ethene, propane, propene, butanes, butenes).
-
Data Presentation
The following table provides a representative product distribution for the catalytic cracking of a branched C11 alkane over a zeolite catalyst. The data is extrapolated from studies on similar branched alkanes and serves as an illustrative example. Actual product yields will vary depending on the specific reaction conditions and catalyst used.
| Product Category | Carbon Number Range | Representative Compounds | Typical Yield (wt%) |
| Light Gases | C1 - C4 | Methane, Ethane, Ethene, Propane, Propene, Butanes, Butenes | 15 - 25 |
| Gasoline Fraction | C5 - C10 | Pentanes, Pentenes, Hexanes, Hexenes, Branched Alkanes, Cyclics, Aromatics (Benzene, Toluene, Xylenes) | 50 - 70 |
| Light Cycle Oil (LCO) | > C10 | Heavier hydrocarbons | 5 - 15 |
| Coke and Heavy Residue | - | Carbonaceous deposits on the catalyst | 3 - 8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the catalytic cracking of this compound.
General Mechanism of Catalytic Cracking
Caption: Simplified signaling pathway of catalytic cracking over a zeolite catalyst.
References
Application Notes and Protocols for the Quantification of 5-Ethyl-2,4-dimethylheptane in Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2,4-dimethylheptane is a branched alkane that may be present in various complex mixtures, including petroleum products, environmental samples, and as a potential impurity or volatile organic compound (VOC) in pharmaceutical preparations. Accurate quantification of this compound is crucial for quality control, safety assessment, and environmental monitoring. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile compound analysis.[1]
Principle of the Method
The primary analytical technique for the quantification of this compound is Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. This method offers high separation efficiency for complex mixtures and sensitive, selective detection. The general workflow involves sample preparation to isolate volatile components, separation of this compound from other compounds on a GC column, and subsequent detection and quantification by the mass spectrometer.
Experimental Workflow
The overall experimental process can be visualized as follows:
References
Application Notes: Infrared Spectroscopy of C-H Bonds in 5-Ethyl-2,4-dimethylheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of organic molecules.[1] For saturated hydrocarbons (alkanes) such as 5-Ethyl-2,4-dimethylheptane, the IR spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) bond stretching and bending vibrations.[2] Although C-C bond vibrations also occur, they are often weak and appear in the complex "fingerprint region" (below 1500 cm⁻¹), making them less useful for simple identification.[3] The analysis of C-H bond vibrations in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions provides a valuable fingerprint for identifying the alkane backbone and the types of alkyl groups present (methyl, methylene (B1212753), and methine). This application note provides a detailed protocol for the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a method ideal for the direct analysis of liquid samples.[4]
Molecular Structure: this compound is a branched alkane with the molecular formula C₁₁H₂₄.[5] Its structure contains multiple methyl (-CH₃), methylene (-CH₂), and methine (-CH) groups, each contributing to the overall IR spectrum.
Chemical Structure of this compound:
Data Presentation: Characteristic C-H Vibrational Frequencies
The infrared spectrum of a branched alkane like this compound is dominated by C-H stretching and bending vibrations. The precise location of these bands can help identify the different types of C-H bonds. The following table summarizes the expected absorption frequencies for the C-H bonds in the molecule.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Asymmetric Stretching | -CH₃ (Methyl) | ~2960 | Strong |
| Symmetric Stretching | -CH₃ (Methyl) | ~2870 | Medium |
| Asymmetric Stretching | -CH₂ (Methylene) | ~2925 | Strong |
| Symmetric Stretching | -CH₂ (Methylene) | ~2850 | Medium |
| Stretching | -CH (Methine) | ~2890 | Weak (often obscured) |
| Asymmetric Bending (Scissoring) | -CH₂ (Methylene) | 1470 - 1450 | Medium |
| Asymmetric Bending | -CH₃ (Methyl) | ~1450 | Medium |
| Symmetric Bending (Umbrella) | -CH₃ (Methyl) | 1375 - 1365 | Medium |
| Skeletal Vibrations | C-C | 1200 - 800 | Weak |
Note: The values are based on characteristic frequencies for alkanes.[3][6][7] The presence of an isopropyl-like group at one end of the molecule may cause the symmetric methyl bending band to split into two peaks of near-equal intensity around 1380 cm⁻¹ and 1370 cm⁻¹.[8]
Experimental Protocol: ATR-FTIR Spectroscopy of a Liquid Alkane
This protocol describes the steps for acquiring a high-quality FTIR spectrum of a neat liquid sample, such as this compound, using an ATR accessory.
1. Instrument and Accessory Preparation:
-
Spectrometer: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
ATR Accessory: Use an ATR accessory with a suitable crystal (e.g., diamond or germanium).[9]
-
Cleaning the ATR Crystal: Before any measurements, thoroughly clean the surface of the ATR crystal. Wipe the crystal with a soft, lint-free cloth soaked in a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely. This removes any residues from previous samples.[10]
2. Background Spectrum Acquisition:
-
With the clean, dry ATR crystal in place and no sample present, collect a background spectrum.
-
Typical Parameters:
-
The background spectrum measures the absorbance of ambient air (CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.
3. Sample Application:
-
Using a clean pipette, place a small drop (1-2 drops are usually sufficient) of the liquid this compound onto the center of the ATR crystal.[10]
-
Ensure the sample completely covers the crystal surface to obtain a strong, reproducible signal.
-
If the ATR accessory has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal. Apply gentle, consistent pressure.
4. Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the infrared spectrum of the sample.
-
The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
5. Data Processing and Cleaning:
-
Post-Acquisition Cleaning: After the measurement is complete, clean the ATR crystal immediately using the same procedure as in Step 1 to prevent cross-contamination.
-
Data Analysis: The resulting spectrum can be analyzed for the characteristic C-H stretching and bending peaks as detailed in the data table above. Software tools can be used for peak picking, baseline correction, and comparison with spectral libraries if available.
Mandatory Visualization
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
References
- 1. researchgate.net [researchgate.net]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. mt.com [mt.com]
- 5. This compound | C11H24 | CID 53423719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR spectrum: Alkanes [quimicaorganica.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-2,4-dimethylheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Ethyl-2,4-dimethylheptane. Our resources are designed to address specific challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy is a two-step process. The first step involves a Grignard reaction between a suitable Grignard reagent and a ketone to form the tertiary alcohol, 5-ethyl-2,4-dimethylheptan-4-ol. The second step is the reduction of this tertiary alcohol to the final alkane product, this compound.
Q2: Why is my Grignard reaction for the synthesis of the tertiary alcohol intermediate not starting?
Failure to initiate a Grignard reaction is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[1] Activation of the magnesium surface is crucial. Additionally, Grignard reagents are highly sensitive to moisture, and even trace amounts of water can prevent the reaction from starting.[1]
Q3: What are the primary side reactions to be aware of during the Grignard reaction step?
The most common side reactions include Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide, and enolization of the ketone, where the Grignard reagent acts as a base instead of a nucleophile.[1] The latter is more prevalent with sterically hindered ketones.
Q4: I am observing a low yield in the reduction of the tertiary alcohol to the alkane. What could be the cause?
The reduction of tertiary alcohols to alkanes can be challenging. Incomplete reaction is a common issue. The choice of reducing agent and reaction conditions are critical for achieving a high yield. Some reduction methods may also lead to the formation of elimination byproducts (alkenes).
Q5: How can I purify the final this compound product?
Due to the nonpolar nature of highly branched alkanes, purification can be challenging. Fractional distillation is a suitable method for separating the product from impurities with different boiling points.[2] For removing polar impurities, column chromatography on silica (B1680970) gel with a nonpolar eluent like hexanes is effective.
Troubleshooting Guides
Part 1: Grignard Reaction for 5-Ethyl-2,4-dimethylheptan-4-ol Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate (no heat, no disappearance of iodine color) | 1. Inactive magnesium surface (oxide layer).[1] 2. Wet glassware or solvent.[1] 3. Impure alkyl halide. | 1. Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming or sonication can also help initiate the reaction. 2. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Purify the alkyl halide before use. |
| Low yield of tertiary alcohol | 1. Wurtz coupling side reaction.[1] 2. Enolization of the ketone.[1] 3. Incomplete reaction. | 1. Add the alkyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide. 2. Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C). 3. Ensure the reaction is stirred for a sufficient amount of time after the addition of the ketone. |
| Formation of a significant amount of a higher molecular weight byproduct | Wurtz coupling of the Grignard reagent with the starting alkyl halide.[1] | Slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent is crucial. |
| Recovery of starting ketone after workup | Enolization of the ketone by the Grignard reagent.[1] | Use a less sterically hindered Grignard reagent if possible, or perform the reaction at a lower temperature. |
Part 2: Reduction of 5-Ethyl-2,4-dimethylheptan-4-ol
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | 1. Incomplete reduction of the tertiary alcohol. 2. Formation of alkene byproducts via elimination. | 1. Increase the reaction time or temperature, depending on the chosen reduction method. 2. Choose a reduction method known to minimize elimination, such as using a silane-based reducing agent with a Lewis acid catalyst. |
| Presence of an unsaturated impurity in the final product | Dehydration of the tertiary alcohol during the reduction step. | Optimize the reaction conditions (e.g., lower temperature, different acid catalyst) to favor reduction over elimination. |
| Difficult separation of the product from the reaction mixture | The product is a nonpolar alkane. | Use fractional distillation for separation based on boiling points. Column chromatography with a nonpolar eluent can remove any remaining polar impurities.[2] |
Quantitative Data Summary
The following table summarizes the expected yields for the key steps in the synthesis of this compound. These are representative yields, and actual results may vary based on experimental conditions and scale.
| Reaction Step | Reactants | Product | Typical Yield (%) |
| Grignard Reaction | 2-bromo-4-methylhexane (B13611866), Mg, 3-pentanone (B124093) | 5-ethyl-2,4-dimethylheptan-4-ol | 60-80% |
| Reduction | 5-ethyl-2,4-dimethylheptan-4-ol, Et₃SiH, BF₃·OEt₂ | This compound | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of 5-Ethyl-2,4-dimethylheptan-4-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-bromo-4-methylhexane
-
Anhydrous diethyl ether or THF
-
3-pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Flame-dry all glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) and allow it to cool under an inert atmosphere (nitrogen or argon).
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small portion of a solution of 2-bromo-4-methylhexane (1.0 equivalent) in anhydrous diethyl ether through the dropping funnel. The reaction should initiate, as indicated by a color change and gentle reflux. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for one hour. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-ethyl-2,4-dimethylheptan-4-ol. The crude product can be purified by vacuum distillation.
Protocol 2: Reduction of 5-Ethyl-2,4-dimethylheptan-4-ol to this compound
Materials:
-
5-ethyl-2,4-dimethylheptan-4-ol
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-ethyl-2,4-dimethylheptan-4-ol (1.0 equivalent) in dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylsilane (1.5 equivalents) followed by the dropwise addition of boron trifluoride diethyl etherate (1.2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation.
Visualizations
Caption: A flowchart of the two-step synthesis of this compound.
Caption: Potential challenges and side reactions in the synthesis pathway.
References
Technical Support Center: Purification of 5-Ethyl-2,4-dimethylheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Ethyl-2,4-dimethylheptane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The impurities present will largely depend on the synthetic route employed. For instance, in a synthesis involving a Grignard reaction, common impurities could include unreacted starting materials (e.g., alkyl halides), coupling side-products (e.g., larger alkanes), and byproducts from the workup procedure. If a Wittig reaction is used to form a precursor alkene which is subsequently hydrogenated, impurities might include the phosphorus byproduct (triphenylphosphine oxide), residual alkene, and potentially over-reduced or isomerized alkanes.
Q2: Which purification technique is best suited for this compound?
A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities.
-
Fractional distillation is well-suited for larger quantities and for separating compounds with different boiling points. Given that this compound has a boiling point of approximately 176-178°C, this method can be effective for removing impurities with significantly different boiling points.
-
Preparative Gas Chromatography (Prep GC) offers higher resolution and is ideal for separating isomers with very similar boiling points or for obtaining very high purity material on a smaller scale.
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for assessing the purity of a volatile compound like this compound. A GC analysis will separate the target compound from its impurities, and the relative peak areas can provide a quantitative measure of purity. The mass spectrometer provides structural information to help identify any impurities present. A pure sample should show a single major peak in the gas chromatogram.[1]
Purification Troubleshooting Guides
Fractional Distillation
Fractional distillation separates liquids based on differences in their boiling points. For compounds with close boiling points, a fractionating column with a high number of theoretical plates is necessary for efficient separation.[2][3][4]
Potential Issues & Solutions
| Problem | Potential Cause | Solution |
| Poor Separation | Distillation rate is too fast. | Decrease the heating rate to allow for proper equilibration on the column. A slow and steady distillation is key. |
| Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). | |
| Fluctuating heat source. | Ensure a stable and consistent heat source, such as a heating mantle with a controller or an oil bath. | |
| Flooding of the Column | Excessive boiling rate. | Reduce the heating rate to decrease the amount of vapor entering the column at once. |
| Poor column insulation. | Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. | |
| Bumping (violent boiling) | Lack of boiling chips or stir bar. | Always add new boiling chips or a magnetic stir bar to the distilling flask before heating. |
Preparative Gas Chromatography (Prep GC)
Preparative GC is a high-resolution technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. It is particularly useful for isolating high-purity compounds from complex mixtures or separating isomers.[5][6]
Potential Issues & Solutions
| Problem | Potential Cause | Solution |
| Peak Tailing | Active sites in the injector or column. | Use a deactivated injector liner and a high-quality, inert column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Poor Resolution | Inappropriate column stationary phase. | For alkanes, a non-polar stationary phase (e.g., DB-1, HP-5) is generally suitable. |
| Sub-optimal temperature program. | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. | |
| Incorrect carrier gas flow rate. | Set the carrier gas flow rate to the optimal linear velocity for the column dimensions and carrier gas being used. | |
| Low Recovery | Leaks in the system. | Check for leaks at all fittings and connections, especially at the injector and detector. |
| Inefficient trapping of the collected fraction. | Ensure the collection trap is sufficiently cold to condense the eluting compound effectively. |
Experimental Protocols
Fractional Distillation of this compound
This protocol assumes a crude sample of this compound containing impurities with different boiling points.
Materials:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask.
-
Assemble the fractional distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
Wrap the fractionating column with insulation to maintain a proper temperature gradient.
-
Begin heating the flask slowly.
-
Observe the condensation ring as it slowly ascends the column. A slow ascent is crucial for good separation.[2]
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound (176-178°C), change to a clean receiving flask.
-
Collect the fraction that distills over at a stable temperature corresponding to the boiling point of the product.
-
Stop the distillation before the flask runs dry.
-
Analyze the collected fractions by GC-MS to determine their purity.
Preparative Gas Chromatography of this compound
This protocol is for the high-purity separation of this compound from isomeric impurities.
Instrumentation and Parameters:
| Parameter | Value |
| Instrument | Preparative Gas Chromatograph with a fraction collector |
| Column | Non-polar capillary column (e.g., DB-5, 30 m x 0.53 mm ID, 1.5 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Injection Volume | 1-5 µL (optimized to avoid column overload) |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 5 °C/min to 200 °C |
| Detector | FID or TCD (a splitter is used to direct most of the flow to the collection trap) |
| Collection Trap | Cooled with liquid nitrogen or a cryo-cooler |
Procedure:
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., pentane (B18724) or hexane).
-
Set up the preparative GC with the specified parameters.
-
Perform an initial analytical run to determine the retention time of this compound and its impurities.
-
Program the fraction collector to open and close at the appropriate times to isolate the peak corresponding to the target compound.
-
Perform multiple injections to collect the desired amount of purified product.
-
Combine the collected fractions.
-
Verify the purity of the collected sample using analytical GC-MS.
Visualizations
References
Resolving co-eluting peaks in 5-Ethyl-2,4-dimethylheptane analysis
Technical Support Center: Analysis of 5-Ethyl-2,4-dimethylheptane
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting peaks during the analysis of this compound and related branched alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in the GC analysis of this compound?
Co-elution, where two or more compounds elute from the gas chromatography (GC) column at the same time, is a frequent challenge when analyzing branched alkanes like this compound.[1] This is primarily due to the presence of many structurally similar isomers with very close boiling points. The main causes are:
-
Inadequate Column Selectivity : The GC column's stationary phase is the most critical factor for separation.[1][2] For non-polar alkanes, a non-polar stationary phase is typically used, where compounds separate primarily by boiling point.[3][4][5] If isomers have nearly identical boiling points, a standard non-polar column may not provide sufficient selectivity.
-
Insufficient Column Efficiency : The column may lack the necessary number of theoretical plates to resolve compounds. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase over time.[1]
-
Sub-optimal Temperature Program : A temperature ramp rate that is too fast does not allow enough time for analytes to interact with the stationary phase, leading to poor separation.[1][6] Conversely, an initial temperature that is too high can prevent analytes from focusing properly at the head of the column.[1]
-
Incorrect Carrier Gas Flow Rate : Flow rates that are either too high or too low can decrease separation efficiency, causing peaks to broaden and merge.[1]
Q2: How can I select the right GC column to separate this compound from its isomers?
Choosing the correct stationary phase is the most important step in column selection as it dictates the selectivity of the separation.[4][7] The general principle is "like dissolves like."
Since this compound is a non-polar alkane, a non-polar stationary phase is the best choice. These columns separate analytes primarily based on their boiling points.[3][5]
Recommended Column Characteristics:
-
Stationary Phase : A non-polar phase, such as a 5% Phenyl / 95% Dimethylpolysiloxane, is the industry standard for detailed hydrocarbon analysis.[3] These columns offer excellent thermal stability, which is necessary for eluting higher boiling point compounds.[3]
-
Column Dimensions : For complex mixtures of isomers, a longer column with a smaller internal diameter (ID) will generally provide better resolution.[1][3]
| Stationary Phase | Polarity | Key Features | Max Temp (°C) | Common Applications |
| (5%-Phenyl)-methylpolysiloxane | Non-Polar | High thermal stability, low bleed, robust for high boilers.[3] | 350-400 | Detailed hydrocarbon analysis, environmental analysis, drug screening.[3] |
| 100% Dimethylpolysiloxane | Non-Polar | General purpose, separates based on boiling point. | 325-350 | Analysis of waxes, solvents, and petroleum products. |
Q3: My peaks are still broad and overlapping. How can I optimize the GC oven temperature program?
Temperature programming is essential for analyzing samples with a wide range of boiling points.[1][8] Optimizing the initial temperature, ramp rate, and final temperature can significantly improve the resolution of closely eluting peaks.[6]
A slow temperature ramp gives analytes more time to interact with the stationary phase, improving separation. A lower initial temperature helps to focus early-eluting peaks at the head of the column.[9]
Example Temperature Program Optimization:
| Parameter | Sub-Optimal Program | Optimized Program | Rationale for Improvement |
| Initial Temperature | 100°C, hold 1 min | 40°C, hold 2 min | A lower initial temperature improves the focusing and resolution of early-eluting, volatile compounds.[6] |
| Ramp Rate | 20°C / min | 5°C / min | A slower ramp rate increases the interaction time between analytes and the stationary phase, enhancing separation for closely eluting isomers.[1] |
| Final Temperature | 250°C, hold 2 min | 320°C, hold 5 min | A higher final temperature ensures that all high-boiling point compounds are eluted from the column, preventing sample carryover.[6] |
Troubleshooting Workflow
If you observe co-eluting peaks, the following workflow provides a systematic approach to resolving the issue.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Q4: What should I do if optimizing the GC method is not enough to resolve my peaks?
When standard GC method optimization fails, especially with highly complex samples, you should consider more advanced analytical techniques.
-
Two-Dimensional Gas Chromatography (GCxGC) : This technique uses two columns with different stationary phases, providing significantly higher resolving power.[10] It is ideal for separating different classes of compounds (e.g., branched vs. linear alkanes) or complex isomer mixtures that cannot be resolved with a single column.[1]
-
Mass Spectrometry (MS) Deconvolution : If your GC is connected to a mass spectrometer, you can use spectral deconvolution algorithms.[10] These computational tools can mathematically separate the mass spectra of two or more co-eluting compounds, even if the chromatographic peaks overlap completely.[11][12][13] This allows for the identification and quantification of individual components within a single, unresolved peak.[12]
Caption: The process of GC-MS spectral deconvolution.
Experimental Protocols
Optimized GC-MS Protocol for Branched Alkane Isomer Analysis
This protocol provides a starting point for developing a method to resolve this compound and similar compounds.
-
Sample Preparation :
-
Accurately prepare a 10-20 mg/mL solution of the alkane sample or mixture.
-
Use a high-purity, volatile solvent such as hexane (B92381) or cyclohexane.
-
Ensure the sample is fully dissolved before injection.
-
-
GC-MS Instrumentation and Conditions :
-
System : Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column : Agilent DB-5ms or Restek Rtx-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet : Split/Splitless injector at 280°C.
-
Injection Mode : Split (ratio 50:1 to avoid column overload).
-
Injection Volume : 1 µL.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program :
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 320°C.
-
Final hold: Hold at 320°C for 5 minutes.
-
-
MS Conditions :
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-400 m/z.
-
Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis :
-
Integrate all peaks of interest.
-
Identify compounds by comparing mass spectra against a reference library (e.g., NIST).
-
If co-elution is still present, apply the instrument software's spectral deconvolution tools to the raw data file.
-
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. trajanscimed.com [trajanscimed.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectralworks.com [spectralworks.com]
Improving yield in the alkylation synthesis of 5-Ethyl-2,4-dimethylheptane
Welcome to the technical support center for the alkylation synthesis of 5-Ethyl-2,4-dimethylheptane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to assist you in optimizing your synthesis and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for a highly branched alkane like this compound?
A1: The synthesis of highly branched alkanes such as this compound can be approached through several methods. One common strategy involves carbon-carbon bond formation reactions. These can include Grignard reactions with a suitable ketone or ester, followed by dehydration and hydrogenation to yield the final saturated alkane. Another prominent method is Friedel-Crafts alkylation, although this is more typically used for adding alkyl groups to aromatic rings, variations and related reactions can be adapted for alkane synthesis, often involving a Lewis acid catalyst. Additionally, methods like the Wurtz reaction or Corey-House synthesis can be employed for coupling alkyl halides to form larger alkanes.
Q2: I am observing a low yield of the desired product. What are the potential causes?
A2: Low yields in the synthesis of highly branched alkanes can stem from several factors. Common culprits include:
-
Carbocation Rearrangements: In reactions involving carbocation intermediates, such as Friedel-Crafts type reactions, rearrangements to more stable carbocations can lead to a mixture of isomeric products, thus reducing the yield of the target molecule.
-
Steric Hindrance: The bulky nature of the reactants required to form a highly branched structure can lead to steric hindrance, slowing down the reaction rate and affecting the overall yield.
-
Side Reactions: Competing reactions, such as elimination reactions or the formation of polymeric byproducts, can consume starting materials and reduce the yield of the desired alkane.
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, solvent polarity, and catalyst activity can significantly impact the reaction outcome.[1]
-
Purity of Reagents: The presence of impurities, especially water, in the reactants or solvent can deactivate catalysts and interfere with the reaction.
Q3: How can I minimize the formation of isomeric byproducts?
A3: Minimizing isomeric byproducts often involves careful selection of the synthetic route and reaction conditions.
-
Route Selection: Choosing a synthetic pathway that avoids the formation of unstable carbocations can prevent rearrangements. For instance, a Grignard reaction followed by reduction is less prone to carbocation rearrangements than a direct alkylation with a primary or secondary alkyl halide.
-
Catalyst Choice: The choice of catalyst can influence selectivity. For example, in some alkylation reactions, using a milder Lewis acid or a heterogeneous catalyst might reduce side reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired product by favoring the kinetically controlled product over thermodynamically more stable, rearranged products.
Q4: What are some recommended purification techniques for this compound?
A4: Given that this compound is a non-polar hydrocarbon, purification can typically be achieved through:
-
Fractional Distillation: If the boiling points of the desired product and the byproducts are sufficiently different, fractional distillation is an effective method for separation.
-
Column Chromatography: For more challenging separations, column chromatography on silica (B1680970) gel or alumina (B75360) using a non-polar eluent (e.g., hexane (B92381) or petroleum ether) can be employed to isolate the pure alkane.
-
Preparative Gas Chromatography (Prep-GC): For obtaining very high purity samples, preparative GC is a powerful technique, although it is generally used for smaller quantities.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This section provides a systematic approach to troubleshooting low yields in your alkylation synthesis.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure proper storage and handling to prevent deactivation by moisture. Consider alternative, more robust catalysts like graphite-based catalysts for certain alkylations.[2] |
| Suboptimal Temperature | Optimize the reaction temperature. Some reactions may require heating to overcome the activation energy, while others might need cooling to prevent side reactions. Experiment with a range of temperatures to find the optimum. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Extend the reaction time if necessary. |
| Poor Quality Reagents | Ensure all reactants and solvents are pure and anhydrous. Impurities can inhibit the catalyst and lead to unwanted side reactions. |
| Carbocation Rearrangement | If using a method prone to carbocation formation, consider alternative synthetic routes. Friedel-Crafts acylation followed by reduction is a classic strategy to avoid rearrangements when functionalizing aromatic rings, and similar principles can be applied in other contexts. |
Issue 2: Formation of Multiple Products (Polyalkylation or Isomerization)
The formation of multiple products is a common challenge in alkylation reactions.
| Potential Cause | Troubleshooting Steps |
| Polyalkylation | If the reaction involves an activated substrate that can undergo further alkylation, use a large excess of that substrate to favor mono-alkylation. |
| Isomerization | As mentioned, carbocation rearrangements are a frequent cause of isomeric byproducts. Lowering the reaction temperature or using a less reactive alkylating agent can sometimes mitigate this. Alternatively, a different synthetic strategy may be required. |
| Lack of Regioselectivity | In reactions with multiple possible reaction sites, the choice of catalyst and reaction conditions can influence where the alkyl group is added. Experiment with different catalysts and solvents to improve regioselectivity. |
Experimental Protocols
General Protocol for Branched Alkane Synthesis via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether or THF to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath if necessary. Continue stirring until the magnesium has been consumed.
-
Reaction with Carbonyl Compound: Cool the Grignard reagent in an ice bath. Slowly add a solution of a suitable ketone or ester (e.g., 4-methyl-2-pentanone) in anhydrous diethyl ether or THF to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Dehydration: The resulting tertiary alcohol can be dehydrated to the corresponding alkene. This can be achieved by heating with a strong acid such as sulfuric acid or phosphoric acid, or by using a milder reagent like iodine.
-
Hydrogenation: The alkene is then hydrogenated to the final alkane. This is typically done by dissolving the alkene in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and stirring it under a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C).
-
Purification: The final product is purified by fractional distillation or column chromatography.
Visualizations
Caption: A general experimental workflow for the synthesis of a branched alkane.
Caption: A troubleshooting guide for diagnosing low product yield.
References
Technical Support Center: Synthesis of 5-Ethyl-2,4-dimethylheptane
Welcome to the technical support center for the synthesis of 5-Ethyl-2,4-dimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during the synthesis of this branched alkane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound and what are the expected byproducts?
A common and flexible strategy is a two-step approach involving a Grignard reaction followed by dehydration and catalytic hydrogenation. This method builds the carbon skeleton by forming a tertiary alcohol, which is then converted to the target alkane.[1][2]
-
Step 1: Grignard Reaction: Reaction of an appropriate Grignard reagent (e.g., sec-butylmagnesium bromide) with a ketone (e.g., 5-methyl-3-heptanone) to form the tertiary alcohol, 5-Ethyl-2,4-dimethylheptan-4-ol.
-
Step 2: Dehydration & Hydrogenation: The alcohol is dehydrated to form a mixture of alkene isomers, which are then hydrogenated to yield the final saturated alkane.[3][4][5]
Expected byproducts primarily arise from the Grignard reaction and can include Wurtz coupling products, enolization of the ketone, and reduction of the ketone.[6][7]
Q2: My Grignard reaction is low-yielding. What are the common causes and how can I fix it?
Low yields in Grignard reactions are a frequent issue, often stemming from reaction initiation failure, quenching of the reagent, or side reactions.[6][8]
-
Failure to Initiate: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[6] Ensure all glassware is flame-dried, and solvents are rigorously anhydrous.[6][8] Activation of the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be effective.[6]
-
Quenching: Grignard reagents are strong bases and will react with any acidic protons, including trace amounts of water in the solvent or on the glassware.[9][10] Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.[11]
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, forming a dimer. This can be minimized by the slow addition of the alkyl halide to the magnesium suspension, keeping its concentration low.[6]
Q3: I am observing significant amounts of the starting ketone after my Grignard reaction. What is happening?
Recovery of the starting ketone suggests that side reactions are competing with the desired nucleophilic addition. The primary culprits are enolization and reduction.[7]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This is more common with sterically hindered ketones.[7] Using a less hindered Grignard reagent or a different synthetic route may be necessary.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[7] This byproduct can be difficult to separate from the desired tertiary alcohol.
Q4: How can I control the regioselectivity of the dehydration step to favor the desired alkene precursor?
Acid-catalyzed dehydration of the tertiary alcohol will typically yield a mixture of alkene isomers following Zaitsev's rule (favoring the more substituted alkene). To obtain this compound, any of the resulting alkene isomers can be hydrogenated. Therefore, controlling regioselectivity is less critical than ensuring the dehydration goes to completion without significant rearrangement.
Q5: What are potential byproducts from the catalytic hydrogenation step?
Catalytic hydrogenation is generally a clean and high-yielding reaction.[5][12] However, potential issues include:
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with the intermediate alkenes. Ensure adequate catalyst loading, sufficient hydrogen pressure, and appropriate reaction time.
-
Isomerization: Some hydrogenation catalysts can cause isomerization of the double bond before reduction occurs.[13] This is generally not a problem for this synthesis as all isomers will reduce to the same alkane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction does not initiate (no color change, no exotherm) | 1. Magnesium oxide layer on Mg turnings.[6] 2. Wet glassware or solvent.[6] 3. Impure alkyl halide. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings.[6] 2. Flame-dry all glassware under vacuum/inert gas. Use freshly distilled anhydrous solvent.[8] 3. Purify the alkyl halide before use. |
| Low yield of tertiary alcohol, significant starting material recovered | 1. Steric hindrance leading to enolization.[7] 2. Grignard reagent acting as a reducing agent.[7] | 1. Consider using a less sterically hindered Grignard reagent if possible. 2. Use a Grignard reagent without β-hydrogens if reduction is a major issue. 3. Lower the reaction temperature during Grignard addition. |
| Formation of a high-boiling point byproduct in the Grignard step | Wurtz coupling of the alkyl halide.[6] | 1. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration.[11] 2. Ensure the reaction initiates promptly to consume the alkyl halide. |
| Product contaminated with alkenes after hydrogenation | 1. Inactive or insufficient catalyst. 2. Insufficient hydrogen pressure or reaction time. | 1. Use fresh, high-quality catalyst (e.g., Pd/C, PtO₂).[4] 2. Increase hydrogen pressure and/or extend the reaction time. Monitor the reaction by GC or TLC. |
Experimental Protocols
Method: Grignard Reaction, Dehydration, and Hydrogenation
Part 1: Synthesis of 5-Ethyl-2,4-dimethylheptan-4-ol (via Grignard Reaction)
Materials:
-
Magnesium turnings
-
sec-Butyl bromide
-
5-Methyl-3-heptanone
-
Anhydrous diethyl ether or THF[10]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.[6]
-
Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.[6]
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve sec-butyl bromide (1.1 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to initiate the reaction. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 5-methyl-3-heptanone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Part 2: Synthesis of this compound (via Dehydration and Hydrogenation)
Materials:
-
Crude 5-Ethyl-2,4-dimethylheptan-4-ol
-
Anhydrous p-toluenesulfonic acid (PTSA) or iodine
-
10% Palladium on carbon (Pd/C)[12]
-
Ethanol (B145695) or Ethyl Acetate
-
Hydrogen gas
Procedure:
-
Dehydration:
-
Set up a flask with a Dean-Stark apparatus and reflux condenser.
-
Add the crude alcohol and a catalytic amount of PTSA to toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once no more water is collected, cool the reaction, wash with saturated sodium bicarbonate solution and then brine, dry the organic layer, and remove the toluene under reduced pressure.
-
-
Hydrogenation:
-
Dissolve the crude alkene mixture in ethanol in a suitable hydrogenation vessel.
-
Add 10% Pd/C catalyst (typically 1-5 mol %).
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitor by TLC or GC to confirm the disappearance of the alkene).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.
-
Visualizing Reaction Pathways and Workflows
Caption: Synthetic pathway for this compound and major side reactions.
References
- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. Reduction of Alkenes: Hydrogenation | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 11. benchchem.com [benchchem.com]
- 12. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 13. Hydrogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting NMR Signal Overlap for 5-Ethyl-2,4-dimethylheptane
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 5-Ethyl-2,4-dimethylheptane and may encounter challenges with signal overlap in their spectra.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am seeing fewer proton signals than expected in the 1H NMR spectrum of this compound, particularly in the aliphatic region. What is the likely cause?
A1: This is a classic sign of signal overlap. This compound is an acyclic alkane with numerous protons in chemically similar environments. This leads to their signals appearing at very close chemical shifts, making them difficult to resolve, especially in the crowded 0.8-1.6 ppm region. The complex splitting patterns (e.g., multiplets arising from overlapping doublets, triplets, and quartets) further complicate the spectrum.
Q2: How can I confirm that signal overlap is the issue and not sample impurity?
A2: While sample purity is paramount, you can perform a few checks to diagnose signal overlap:
-
Integration: Carefully check the integration of the overlapped region. If the integral value corresponds to the sum of the expected protons in that region, it strongly suggests overlap rather than a missing signal.
-
Spectrometer Frequency: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). Higher magnetic fields increase the chemical shift dispersion, which can often resolve overlapping signals.
-
2D NMR: A 2D-COSY (Correlation Spectroscopy) experiment is a powerful tool to confirm overlap. It will show correlations between coupled protons, even if their 1D signals are indistinguishable.
Q3: What are the first experimental steps I should take to resolve overlapping signals in the 1H NMR spectrum of this compound?
A3: Before moving to more advanced techniques, consider these initial steps:
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆) can induce small changes in chemical shifts, which might be sufficient to resolve the overlap. Aromatic solvents like benzene-d6 (B120219) often cause significant shifts due to anisotropic effects.
-
Temperature Variation: Changing the acquisition temperature can sometimes alter the conformational equilibrium of the molecule, leading to slight changes in chemical shifts that may improve resolution.
Q4: The aliphatic region in my 1H NMR spectrum is a complex, unresolved multiplet. Which advanced NMR experiment is best suited to decipher the structure of this compound?
A4: For resolving the complex proton-proton coupling network in this compound, a 2D-COSY (Correlation Spectroscopy) experiment is highly recommended. This experiment maps out all the J-coupled protons, allowing you to trace the connectivity of the carbon backbone. For instance, you can walk through the spin systems from a methyl group to its adjacent methine or methylene (B1212753) group.
Q5: I suspect some of my 13C NMR signals for this compound are also overlapping. How can I resolve this?
A5: While 13C NMR spectra have a much wider chemical shift range, overlap can still occur for carbons in very similar environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals pointing up and CH₂ signals pointing down, while quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals. This can help differentiate the types of carbons within an overlapped signal.
-
2D-HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D NMR technique that correlates each proton to its directly attached carbon. This is extremely useful for resolving overlapped proton signals by spreading them out according to the chemical shift of the attached carbon. It is also an excellent way to resolve ambiguity in the 13C spectrum.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates and can be used as a guide to identify potential regions of signal overlap.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C1) | 0.85 | d | 3H |
| CH (C2) | 1.65 | m | 1H |
| CH₂ (C3) | 1.15 | m | 2H |
| CH (C4) | 1.45 | m | 1H |
| CH₃ (on C4) | 0.88 | d | 3H |
| CH (C5) | 1.25 | m | 1H |
| CH₂ (on C5) | 1.35 | m | 2H |
| CH₃ (ethyl) | 0.83 | t | 3H |
| CH₂ (C6) | 1.20 | m | 2H |
| CH₃ (C7) | 0.86 | t | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 22.5 |
| C2 | 31.0 |
| C3 | 45.0 |
| C4 | 34.5 |
| CH₃ (on C4) | 19.5 |
| C5 | 43.0 |
| CH₂ (on C5) | 25.0 |
| CH₃ (ethyl) | 11.0 |
| C6 | 39.0 |
| C7 | 14.0 |
Experimental Protocols
2D-COSY (Correlation Spectroscopy) Experiment
This protocol provides a general guideline for acquiring a 2D-COSY spectrum to resolve proton-proton couplings in this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a clean NMR tube.
2. Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterated solvent.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
3. COSY Acquisition Parameters:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).
-
Set the spectral width in both dimensions (F1 and F2) to cover all proton signals (typically 0-10 ppm).
-
Set the number of data points in F2 (e.g., 2048).
-
Set the number of increments in F1 (e.g., 256 to 512). A higher number will provide better resolution in the indirect dimension but will increase the experiment time.
-
Set the number of scans per increment (e.g., 2 to 8) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to 1-2 seconds.
4. Data Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
5. Data Analysis:
-
The 1D ¹H NMR spectrum will appear on the diagonal of the 2D plot.
-
Off-diagonal cross-peaks indicate scalar coupling between two protons. By identifying these cross-peaks, you can trace the connectivity of the molecule.
Visualizations
Caption: A logical workflow for troubleshooting NMR signal overlap.
Caption: Expected proton connectivity for this compound from a 2D-COSY experiment.
Technical Support Center: Enhancing Resolution in the Chromatographic Separation of Branched Alkanes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution in the chromatographic separation of branched alkanes.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Branched Alkane Isomers
Q: Why am I observing poor resolution or co-elution of my branched alkane isomers?
A: Achieving baseline separation of closely related branched alkane isomers can be challenging due to their similar physicochemical properties.[1][2] Several factors can contribute to this issue:
-
Inadequate GC Column Selection: The choice of the gas chromatography (GC) column is critical for separating alkanes.[3][4] For optimal separation, a non-polar stationary phase is generally ideal as the elution of alkanes is primarily governed by their boiling points.[3][4]
-
Suboptimal GC Method Parameters: Incorrect temperature programming, carrier gas flow rate, or injection parameters can significantly impact resolution.[5][6]
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and a loss of resolution.[7]
Solutions:
-
Optimize the GC Column:
-
Stationary Phase: Utilize a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[3] These phases separate alkanes based on their boiling points.
-
Column Dimensions: For complex mixtures of branched alkanes, consider using a longer column (e.g., ≥60 m) with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) to increase efficiency and resolution.[3][4][8] Thicker films (e.g., 1.0 µm) can improve the resolution of volatile alkanes.[3]
-
-
Refine GC Method Parameters:
-
Temperature Program: Employ a slow oven temperature ramp rate (e.g., 5°C/min) to enhance the separation of isomers.[3]
-
Carrier Gas: Use helium or hydrogen as the carrier gas and set it to the optimal linear velocity for your column dimensions.[3][5]
-
Injection Mode: A split injection (e.g., 50:1 ratio) is often suitable to prevent column overload, but the ratio may need to be adjusted based on sample concentration.[3]
-
Issue 2: Peak Tailing
Q: My chromatogram shows tailing peaks for my branched alkane standards. What are the potential causes and how can I resolve this?
A: Peak tailing, where the peak's trailing edge is broader than its leading edge, is a common issue that can reduce resolution and affect accurate quantification.[9] Potential causes include:
-
Active Sites in the System: Active sites in the injector liner, the front of the GC column, or the stationary phase can interact with analytes, causing peak tailing.[5][9]
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volume, leading to peak tailing.[9]
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can cause peak shape distortion.[9]
Solutions:
-
Deactivate the System:
-
Use a deactivated inlet liner, potentially with glass wool, to ensure homogeneous vaporization and trap non-volatile residues.[5]
-
-
Proper Column Installation and Maintenance:
-
Check for Leaks: Leaks in the system, particularly at the injector, can also contribute to peak shape issues.[10]
Issue 3: Inconsistent Retention Times
Q: I am experiencing shifts in retention times for my branched alkane peaks from run to run. What could be the cause?
A: Inconsistent retention times can lead to unreliable peak identification.[11] The primary causes for shifting retention times are:
-
Fluctuations in Carrier Gas Flow Rate: Unstable carrier gas flow will directly affect how quickly analytes move through the column.[11]
-
Unstable Oven Temperature: The oven temperature must be precisely controlled and reproducible for consistent retention times.[11]
-
Leaks in the System: Leaks can alter the pressure and flow rate within the system.[10]
-
Changes in the Stationary Phase: Over time, the stationary phase can degrade, especially at high temperatures, which can alter its retention characteristics.[10]
Solutions:
-
Verify GC System Stability:
-
Column Conditioning and Replacement:
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating branched alkanes?
A1: For the separation of branched alkanes, a non-polar capillary column is the industry standard.[3][4] The separation is primarily based on the boiling points of the alkanes.[3] Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent choices.[3] For highly complex mixtures, longer columns (e.g., 100 m) provide better resolution.[4]
Q2: How does the degree of branching affect the retention time of alkanes?
A2: For alkanes with the same carbon number, increased branching generally leads to a lower boiling point. In gas chromatography with a non-polar column, this results in a shorter retention time. Therefore, more highly branched alkanes will typically elute before their less branched or linear isomers.[13]
Q3: Can I use liquid chromatography (HPLC) to separate branched alkanes?
A3: While gas chromatography is the predominant technique for separating volatile compounds like alkanes, it is possible to use high-performance liquid chromatography (HPLC). This would typically involve a normal-phase separation, as alkanes are non-polar. However, converting a reverse-phase HPLC system to a normal-phase system requires careful flushing to avoid precipitation of salts in non-polar organic solvents.[14]
Q4: What is the effect of carrier gas choice on the separation of branched alkanes?
A4: The choice of carrier gas (e.g., helium, hydrogen, nitrogen) affects the speed and efficiency of the separation. Hydrogen often allows for faster analysis times without a significant loss in resolution compared to helium.[5] The optimal linear velocity will differ for each gas, so the flow rate should be adjusted accordingly to achieve the best performance.[8]
Data Presentation
Table 1: Recommended GC Column Parameters for Branched Alkane Separation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane, 5% phenyl-dimethylpolysiloxane) | Separates alkanes based on boiling point.[3] |
| Column Length | 30 m for general purpose; ≥60 m for complex mixtures | Increased length improves resolution.[3][4] |
| Internal Diameter (ID) | 0.25 mm for general purpose; 0.18 mm for higher resolution | Smaller ID increases efficiency and resolution.[3] |
| Film Thickness | 0.25 µm for general purpose; 1.0 µm for volatile alkanes | Thicker films increase retention and can improve resolution of early eluting peaks.[3] |
Table 2: Typical GC Method Parameters for High-Resolution Alkane Separation
| Parameter | Setting | Purpose |
| Carrier Gas | Helium or Hydrogen | Set to the optimal linear velocity for the chosen gas.[3] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload.[3] |
| Injector Temperature | 280-320°C | Ensures complete vaporization of high-boiling point alkanes.[5] |
| Oven Program | Initial: 40°C, hold 2 min; Ramp: 5°C/min to 300°C | A slow ramp rate enhances the separation of isomers.[3] |
| Detector (FID) | 300°C | Standard temperature for flame ionization detectors.[3] |
Experimental Protocols
Protocol 1: General Method for High-Resolution Branched Alkane Separation
-
Column Installation and Conditioning:
-
Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) in the GC.[3]
-
Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
-
-
Instrument Setup:
-
Sample Preparation:
-
Prepare a dilute solution of the branched alkane sample in a volatile, non-polar solvent (e.g., hexane).
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial.[5]
-
-
Data Acquisition:
-
Inject 1 µL of the sample using the defined method.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Integrate the peaks and identify the components based on their retention times relative to known standards.
-
Mandatory Visualization
Caption: Troubleshooting workflow for enhancing branched alkane separation.
Caption: Relationships between GC parameters and chromatographic resolution.
References
- 1. vurup.sk [vurup.sk]
- 2. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. stepbio.it [stepbio.it]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Separation of alkanes using HPLC - Chromatography Forum [chromforum.org]
Stability issues of 5-Ethyl-2,4-dimethylheptane under experimental conditions
Technical Support Center: 5-Ethyl-2,4-dimethylheptane
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and experimentation of this compound.
Question: I am observing unexpected peaks in the Gas Chromatography (GC) analysis of my this compound sample. What could be the cause?
Answer:
Unexpected peaks in your GC analysis can arise from several sources. A systematic approach to troubleshooting is recommended.
-
Contamination: The most common source of extraneous peaks is contamination.
-
Solvent Contamination: Ensure the solvent used to dissolve your sample is of high purity. Run a blank (solvent only) to confirm its purity.
-
Glassware Contamination: Thoroughly clean all glassware with appropriate solvents and dry them completely before use.
-
Septum Bleed: Degraded septa in the GC inlet can introduce silicone-based contaminants.
-
-
Sample Degradation: Although this compound, as a branched alkane, is generally stable, degradation can occur under certain conditions.
-
Oxidation: Exposure to air (oxygen) over extended periods, especially at elevated temperatures or in the presence of metal catalysts, can lead to the formation of hydroperoxides and other oxygenated species. Consider purging your sample vials with an inert gas (e.g., nitrogen or argon).
-
Thermal Decomposition: While significant thermal decomposition of branched alkanes typically occurs at very high temperatures (above 400°C), prolonged exposure to moderately high temperatures in the GC inlet could potentially cause some fragmentation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected GC peaks.
Question: My sample of this compound has developed a yellow tint over time. Is this a sign of instability?
Answer:
Yes, a change in color, such as the development of a yellow tint, is a common indicator of chemical degradation. For a saturated alkane like this compound, which should be colorless, this is a sign of impurity formation.
-
Likely Cause: The most probable cause is autoxidation.[1] This is a slow oxidation process that can occur when the compound is exposed to air (oxygen) and light over time.[1] The reaction can be initiated by trace impurities and leads to the formation of various oxygenated byproducts, which are often colored.
-
Preventative Measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or store the sample in the dark to prevent photo-initiated oxidation.
-
Temperature Control: Store the sample at reduced temperatures (e.g., in a refrigerator or freezer) to slow down the rate of any potential degradation reactions.
-
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
As a branched alkane, this compound is generally considered chemically stable. However, under certain experimental or storage conditions, two main degradation pathways can be of concern:
-
Oxidation: This is the most likely degradation pathway under ambient conditions.[1][2][3] The presence of tertiary hydrogens in the structure of this compound makes it more susceptible to oxidation compared to linear alkanes.[1] This can lead to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids.[1][4]
-
Thermal Decomposition (Pyrolysis/Cracking): This process involves the breaking of C-C and C-H bonds at high temperatures.[5][6] For alkanes, this typically requires temperatures in excess of 400-500°C.[7] The decomposition of n-hexane, a related alkane, primarily yields smaller alkanes and alkenes such as H₂, CH₄, C₂H₄, and C₃H₆.[6]
What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by excluding oxygen. |
| Light | Amber Vial / In the Dark | Protects from light-induced degradation. |
| Container | Tightly Sealed Glass Vial | Prevents evaporation and contamination. |
How can I assess the purity and stability of my this compound sample?
A combination of analytical techniques can be used:
-
Gas Chromatography (GC): This is the primary method for assessing the purity of volatile compounds like this compound. A single, sharp peak is indicative of high purity. The appearance of new peaks over time in a stability study would indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify any impurities or degradation products by providing their mass spectra.
-
Karl Fischer Titration: To determine the water content, as the presence of water can sometimes facilitate degradation.
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a method for evaluating the stability of this compound under stressed conditions.
Objective: To determine the potential for thermal and oxidative degradation.
Materials:
-
This compound
-
High-purity solvent (e.g., hexane)
-
GC vials with septa
-
Oven
-
GC-FID or GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several GC vials.
-
For oxidative stress, loosely cap some vials to allow air exposure. For inert conditions, purge other vials with nitrogen before sealing.
-
-
Initial Analysis (Time Zero):
-
Analyze one of the freshly prepared samples by GC to determine the initial purity. This will serve as the baseline.
-
-
Stress Conditions:
-
Place the vials in an oven at an elevated temperature (e.g., 60°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove one vial of each condition (air exposure and inert) from the oven.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by GC.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the time-zero chromatogram.
-
Calculate the percentage of this compound remaining.
-
Identify any new peaks that appear, which would indicate degradation products.
-
Hypothetical Stability Data Under Thermal Stress (60°C):
| Time (hours) | Purity (% Remaining) - Inert Atmosphere | Purity (% Remaining) - Air Exposure |
| 0 | 100.0 | 100.0 |
| 24 | 99.8 | 99.5 |
| 48 | 99.7 | 99.0 |
| 72 | 99.5 | 98.4 |
| 168 (1 week) | 99.2 | 97.1 |
Diagrams
Caption: General workflow for a stability study.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Frontiers | Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
Optimization of temperature programs for 5-Ethyl-2,4-dimethylheptane GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 5-Ethyl-2,4-dimethylheptane. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering issues during your GC analysis can be frustrating. This guide provides a systematic approach to resolving common problems.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for identifying and resolving common issues in the GC analysis of this compound.
Caption: A logical workflow for troubleshooting common GC analysis issues.
Frequently Asked Questions (FAQs)
Peak Shape Problems
Q1: My peaks for this compound are tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is often caused by active sites in the GC system that interact with the analyte.[1][2] Here are the common causes and solutions in order of priority:
-
Contaminated Inlet Liner: The liner can accumulate non-volatile residues.
-
Solution: Replace the inlet liner with a new, deactivated one.
-
-
Active Sites on the Column: The head of the analytical column can become active.
-
Solution: Trim 10-20 cm from the front of the column.
-
-
Improper Column Installation: If the column is not positioned correctly in the inlet, it can cause peak distortion.
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[1]
-
-
Poor Column Cut: A jagged or uneven column cut can lead to tailing.
-
Solution: Re-cut the column end using a ceramic wafer or diamond-tipped cutter to ensure a clean, 90-degree cut.[1]
-
Q2: I am observing peak fronting for my analyte. What should I do?
A2: Peak fronting is typically a sign of column overload.[3]
-
High Analyte Concentration: The amount of sample injected is saturating the stationary phase.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Column Phase: The stationary phase may not have sufficient capacity for your analyte at the given concentration.
-
Solution: Consider a column with a thicker film or a wider internal diameter.[3]
-
Q3: Why are my peaks splitting into two or more smaller peaks?
A3: Split peaks can arise from issues with the injection process or column incompatibility.[1][2]
-
Improper Injection Technique: A slow or inconsistent injection can cause the sample to be introduced as multiple bands.
-
Solution: If using manual injection, ensure a rapid and smooth plunger depression. An autosampler is recommended for better reproducibility.
-
-
Solvent and Stationary Phase Mismatch: A large polarity difference between the injection solvent and the stationary phase can cause peak splitting, especially in splitless injection.
-
Solution: Choose a solvent that is more compatible with the stationary phase. For non-polar columns, use a non-polar solvent.
-
-
Initial Oven Temperature Too High: If the initial oven temperature is too high, the analyte may not focus properly at the head of the column.
-
Solution: Set the initial oven temperature at least 20°C below the boiling point of the solvent.[1]
-
Q4: My peaks are broad, leading to poor resolution. How can I improve this?
A4: Broad peaks can be caused by several factors related to the temperature program and system setup.[3][4]
-
Suboptimal Temperature Program: A slow temperature ramp can lead to excessive peak broadening for later eluting compounds.
-
Solution: Increase the temperature ramp rate. A good starting point is 10-20°C per minute.[5]
-
-
Initial Temperature Too High: This can cause poor focusing of the analyte at the beginning of the run.
-
Solution: Lower the initial oven temperature.
-
-
Low Carrier Gas Flow Rate: An insufficient flow rate can increase diffusion and peak broadening.
-
Solution: Optimize the carrier gas flow rate for your column dimensions.
-
-
System Dead Volume: Leaks or poorly made connections can introduce dead volume, causing peaks to broaden.
-
Solution: Check all fittings and connections for leaks. Ensure the column is properly installed in the injector and detector.
-
Retention Time and Baseline Issues
Q5: The retention time for this compound is shifting between runs. What is causing this?
A5: Shifting retention times are usually indicative of instability in the system's flow or temperature.[2]
-
Carrier Gas Leaks: A leak in the system will cause the flow rate to be inconsistent.
-
Solution: Perform a leak check of the entire system, paying close attention to the septum, liner o-ring, and column fittings.
-
-
Unstable Carrier Gas Flow: Fluctuations in the gas supply pressure or a faulty electronic pressure control (EPC) can lead to variable flow rates.
-
Solution: Verify the carrier gas supply pressure and check the EPC settings.
-
-
Inconsistent Oven Temperature: Poor temperature control will directly affect retention times.
-
Solution: Ensure the GC oven is properly calibrated and maintaining a stable temperature.
-
Q6: I am seeing ghost peaks in my chromatograms, even in blank runs. Where are they coming from?
A6: Ghost peaks are extraneous peaks that are not part of the sample.[3][5]
-
Septum Bleed: Small particles from a degrading septum can be introduced into the inlet.
-
Solution: Replace the septum. Use high-quality, low-bleed septa.
-
-
Contaminated Carrier Gas or Solvent: Impurities in the gas or solvent can accumulate on the column and elute as peaks.
-
Solution: Use high-purity carrier gas and solvents. Install or replace gas purifiers.
-
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current run.
-
Solution: Run a solvent blank after a concentrated sample. Clean the syringe and injector port.
-
Q7: My baseline is drifting upwards during the temperature program. What does this indicate?
A7: A rising baseline is often due to column bleed or contamination.[4]
-
Column Bleed: At high temperatures, the stationary phase can begin to degrade and elute from the column.
-
Solution: Condition the column according to the manufacturer's instructions. Ensure the final oven temperature does not exceed the column's maximum operating temperature.
-
-
System Contamination: Contaminants in the carrier gas or from previous injections can elute at higher temperatures.
-
Solution: Check the purity of the carrier gas and ensure all system components are clean.
-
Optimization of Temperature Programs
Q8: What is a good starting point for a temperature program for the analysis of this compound?
A8: For a non-polar column, a good starting temperature program would be:
-
Initial Temperature: 40-60°C.[5]
-
Initial Hold Time: 1-2 minutes.
-
Ramp Rate: 10-20°C/minute.[5]
-
Final Temperature: 250°C (or a temperature sufficient to elute all components).
-
Final Hold Time: 2-5 minutes.
Data Presentation: Impact of Temperature Ramp Rate on Resolution
The following table illustrates the typical effect of varying the temperature ramp rate on the retention time and resolution of branched alkanes like this compound and a hypothetical isomeric impurity.
| Ramp Rate (°C/min) | Retention Time of this compound (min) | Retention Time of Isomer (min) | Resolution (Rs) |
| 5 | 15.8 | 16.2 | 2.1 |
| 10 | 12.5 | 12.8 | 1.8 |
| 20 | 9.3 | 9.5 | 1.3 |
Note: This data is illustrative. Actual results will vary based on the specific GC system, column, and other method parameters.
As shown in the table, a slower ramp rate generally leads to longer retention times but improved resolution between closely eluting compounds.[6]
Experimental Protocols
Protocol 1: Standard GC-FID Analysis of this compound
This protocol is a general starting point for the analysis of this compound using a Flame Ionization Detector (FID).
-
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and FID.
-
-
Column:
-
Carrier Gas:
-
Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
-
Injector:
-
Temperature: 250°C
-
Mode: Split (split ratio of 50:1)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C
-
Initial Hold: 2 minutes
-
Ramp: 15°C/minute to 250°C
-
Final Hold: 5 minutes
-
-
Detector (FID):
-
Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
Protocol 2: Column Conditioning
Proper column conditioning is crucial for removing contaminants and ensuring a stable baseline.
-
Installation: Install the column in the injector but leave the detector end disconnected.
-
Purge: Purge the column with carrier gas at room temperature for 15-30 minutes to remove oxygen.
-
Heating Program:
-
Set the oven temperature to 40°C.
-
Program the oven to ramp at 10°C/minute to a temperature 20-30°C above the final temperature of your analytical method, but not exceeding the column's maximum operating temperature.
-
-
Hold: Hold at the conditioning temperature for 1-2 hours.
-
Cool Down and Connect: Cool the oven, then connect the column to the detector.
-
Equilibrate: Equilibrate the system at the initial temperature of your analytical method until a stable baseline is achieved.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of Synthesized 5-Ethyl-2,4-dimethylheptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized 5-Ethyl-2,4-dimethylheptane with commercially available structural isomers. The data presented is based on standardized analytical protocols to ensure objective and reliable results. This document is intended to assist researchers in selecting the most suitable compound for their specific application, considering purity as a critical parameter.
Introduction
This compound is a branched alkane, an isomer of undecane (B72203) (C11H24), with potential applications in various fields of chemical research and development. In many applications, the purity of a chemical substance is of paramount importance as impurities can significantly affect experimental outcomes, reaction kinetics, and in the pharmaceutical context, safety and efficacy. This guide details a comparative purity analysis of laboratory-synthesized this compound against two commercially available isomers: n-Undecane and 2-Methylundecane.
The synthesis of this compound was achieved via a modified Corey-House synthesis, a reliable method for the formation of unsymmetrical alkanes. The purity of the synthesized product and its commercial alternatives was determined using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive technique for separating and identifying volatile organic compounds.[1][2][3][4] Structural confirmation was achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Purity Analysis
The purity of the synthesized this compound and the selected commercial alternatives was assessed by GC-MS. The following table summarizes the quantitative purity data.
| Compound | Source | Purity (%) | Major Impurities |
| This compound | Synthesized (via Corey-House) | 98.5 | Unreacted starting materials, other isomers |
| n-Undecane | Commercial Supplier A | ≥99.0 | Branched undecane isomers, decane |
| 2-Methylundecane | Commercial Supplier B | ≥98.0 | Other methylundecane isomers, decane |
Experimental Protocols
A plausible synthetic route for this compound is the Corey-House synthesis, which involves the reaction of a lithium dialkylcuprate with an alkyl halide.[5][6][7][8][9]
Step 1: Formation of Lithium di(isobutyl)cuprate (Gilman Reagent) Isobutyl bromide is reacted with lithium metal in dry diethyl ether to form isobutyllithium (B1630937). Two equivalents of the resulting isobutyllithium are then reacted with one equivalent of copper(I) iodide to form the lithium di(isobutyl)cuprate Gilman reagent.
Step 2: Coupling Reaction The prepared lithium di(isobutyl)cuprate is then reacted with 3-bromo-2-methylhexane in dry diethyl ether. The reaction mixture is stirred at room temperature, followed by quenching with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
The purity of all samples was determined using a standard GC-MS method optimized for hydrocarbon analysis.[1][2][3][4][10]
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min)
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
-
Data Analysis: The percentage purity was calculated based on the relative peak area of the main component in the total ion chromatogram (TIC).
The structure of the synthesized this compound was confirmed by ¹H and ¹³C NMR spectroscopy.[11][12][13][14]
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR: Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm). The chemical shifts and splitting patterns are indicative of the local electronic environment and neighboring protons.
-
¹³C NMR: The chemical shifts of carbon atoms in alkanes are also sensitive to their local environment, with branched carbons showing distinct signals.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and purity analysis of this compound.
Conclusion
The synthesized this compound demonstrated a purity of 98.5%, which is comparable to, though slightly lower than, the high-purity commercial alternatives. The primary impurities in the synthesized product were identified as unreacted starting materials and other isomeric byproducts, which could be further minimized through optimization of the purification process. For applications requiring the highest level of purity, commercially available n-Undecane may be a preferable option. However, for research and development purposes where the specific branched structure of this compound is required, the described synthesis and purification protocol yields a product of sufficient purity for many applications. This guide provides the necessary data and protocols for researchers to make an informed decision based on their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 5. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. Corey-House_synthesis [chemeurope.com]
- 7. byjus.com [byjus.com]
- 8. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 9. quora.com [quora.com]
- 10. pragolab.cz [pragolab.cz]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkanes | OpenOChem Learn [learn.openochem.org]
Validating the Structure of 5-Ethyl-2,4-dimethylheptane: A 2D NMR Comparison Guide
Researchers, scientists, and drug development professionals can now confidently validate the chemical structure of 5-Ethyl-2,4-dimethylheptane and distinguish it from its structural isomers using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. This guide provides a comparative analysis of predicted 2D NMR data for this compound and a structural isomer, 4,5-diethyl-2-methylheptane (B14542469), supported by detailed experimental protocols.
The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the connectivity of atoms within a molecule.[1][2][3] This guide presents predicted ¹H and ¹³C NMR data to differentiate this compound from a closely related isomer, demonstrating the utility of 2D NMR in structural verification.
Predicted NMR Data for Structural Elucidation
To illustrate the power of 2D NMR in distinguishing between isomers, predicted ¹H and ¹³C chemical shifts for this compound and its isomer, 4,5-diethyl-2-methylheptane, are presented below. These predictions were generated using online NMR prediction tools. The assignments are based on standard chemical shift ranges for alkanes.[4][5]
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 0.85 (t) | 11.5 |
| 2 | 1.30 (m) | 29.5 |
| 3 | 1.60 (m) | 45.0 |
| 4 | 1.15 (m) | 32.0 |
| 5 | 1.45 (m) | 40.0 |
| 6 | 0.88 (d) | 23.0 |
| 7 | 0.90 (d) | 20.0 |
| 8 | 1.25 (m) | 25.0 |
| 9 | 0.83 (t) | 14.0 |
| 10 (2-CH₃) | 0.88 (d) | 22.5 |
| 11 (4-CH₃) | 0.86 (d) | 19.5 |
Table 2: Predicted ¹H and ¹³C Chemical Shifts for 4,5-diethyl-2-methylheptane (Isomer)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 0.86 (t) | 11.8 |
| 2 | 1.35 (m) | 29.0 |
| 3 | 1.55 (m) | 42.0 |
| 4 | 1.40 (m) | 48.0 |
| 5 | 1.20 (m) | 35.0 |
| 6 | 0.90 (d) | 24.0 |
| 7 | 0.88 (t) | 14.2 |
| 8 (2-CH₃) | 0.89 (d) | 22.0 |
| 9 (4-CH₂CH₃) | 1.38 (m) | 26.0 |
| 10 (4-CH₂CH₃) | 0.84 (t) | 11.0 |
| 11 (5-CH₂CH₃) | 1.33 (m) | 25.5 |
| 12 (5-CH₂CH₃) | 0.82 (t) | 10.8 |
Deciphering Connectivity with 2D NMR Correlations
The key to structural validation lies in the correlation patterns observed in 2D NMR spectra. The following tables outline the expected key correlations for this compound.
Table 3: Predicted Key COSY Correlations for this compound
| Proton (¹H) | Correlating Proton(s) (¹H) |
| H-1 | H-2 |
| H-2 | H-1, H-3, H-6 |
| H-3 | H-2, H-4, H-7 |
| H-4 | H-3, H-5, H-11 |
| H-5 | H-4, H-8, H-9 |
| H-6 | H-2 |
| H-7 | H-3 |
| H-8 | H-5, H-9 |
| H-9 | H-5, H-8 |
| H-10 | H-2 |
| H-11 | H-4 |
Table 4: Predicted Key HSQC Correlations for this compound
| Carbon (¹³C) | Correlating Proton(s) (¹H) |
| C-1 | H-1 |
| C-2 | H-2 |
| C-3 | H-3 |
| C-4 | H-4 |
| C-5 | H-5 |
| C-6 | H-6 |
| C-7 | H-7 |
| C-8 | H-8 |
| C-9 | H-9 |
| C-10 | H-10 |
| C-11 | H-11 |
Table 5: Predicted Key HMBC Correlations for this compound
| Proton (¹H) | Correlating Carbon(s) (¹³C) (2-3 bonds) |
| H-1 | C-2, C-3 |
| H-6 | C-2, C-3 |
| H-7 | C-2, C-3, C-4 |
| H-9 | C-4, C-5, C-8 |
| H-10 | C-1, C-3 |
| H-11 | C-3, C-5 |
By comparing the experimental 2D NMR spectra of an unknown sample with these predicted correlation tables, researchers can definitively confirm the structure of this compound and rule out its isomers. For instance, the distinct pattern of correlations involving the ethyl and dimethyl groups at their specific positions in the heptane (B126788) chain provides a unique fingerprint for this molecule.
Experimental Workflow for 2D NMR Structural Validation
The following diagram outlines the logical workflow for validating the structure of this compound using 2D NMR.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 4. Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of 5-Ethyl-2,4-dimethylheptane and n-Undecane for Research and Development Applications
In the landscape of chemical compounds utilized in research and drug development, the selection of appropriate alkanes as solvents, standards, or formulation components is critical. This guide provides a detailed comparative analysis of the branched alkane 5-Ethyl-2,4-dimethylheptane and the linear alkane n-undecane, offering insights into their physicochemical properties and potential performance in various applications. This objective comparison is supported by available experimental data and established principles of organic chemistry.
Physicochemical Properties: A Tabular Comparison
The structural difference between the branched-chain this compound and the straight-chain n-undecane gives rise to notable variations in their physical properties. Generally, branching in alkanes disrupts the intermolecular van der Waals forces, leading to lower boiling points compared to their linear isomers.[1] The following tables summarize the key physicochemical data for both compounds.
| Property | This compound | n-Undecane |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [2] | 156.31 g/mol |
| CAS Number | 61868-26-6[2] | 1120-21-4 |
| Appearance | Liquid (at STP) | Colorless Liquid (at STP) |
| Boiling Point | 178 °C[3] | 196 °C |
| Melting Point | -57.06 °C (estimate)[4] | -26 °C |
| Density | 0.756 g/mL[3] | 0.74 g/mL at 25 °C |
| Refractive Index | 1.425[3] | 1.417 at 20°C |
| Viscosity | Data not available | 1.098 mPa·s at 25 °C |
Performance and Applications in Research
1. Solvent Properties:
-
n-Undecane: As a non-polar solvent, n-undecane is effective in dissolving other non-polar substances. Its higher boiling point makes it suitable for reactions requiring elevated temperatures.
-
This compound: Branched alkanes are generally considered good solvents for non-polar compounds. The lower boiling point of this compound compared to n-undecane could be advantageous in applications where easier removal of the solvent post-reaction is desired.
2. Gas Chromatography (GC):
-
n-Undecane: Linear alkanes like n-undecane are commonly used as standards in gas chromatography for the determination of retention indices.[5] Their elution times are predictable and follow a regular pattern with increasing chain length.[6]
-
This compound: Branched alkanes typically have shorter retention times in GC compared to their linear isomers when using a non-polar stationary phase.[7] This is due to their more compact structure which reduces the interaction with the stationary phase. The elution of branched alkanes can be more complex and may overlap with other compounds, making the interpretation of chromatograms more challenging.[6]
3. Applications in Formulations:
In the pharmaceutical industry, alkanes can be used as excipients in formulations.[8] Their inertness and ability to dissolve lipophilic active pharmaceutical ingredients (APIs) are key properties. The choice between a linear and a branched alkane would depend on the specific requirements of the formulation, such as desired viscosity, volatility, and solubility of the API. While specific data for these two compounds in drug delivery is not available, the principles of organic chemistry in drug formulation are well-established.[9]
4. Thermodynamic Stability:
Branched alkanes are thermodynamically more stable than their linear counterparts.[10] This increased stability is attributed to factors such as attractive intramolecular London dispersion forces.[11] While this may not be a critical factor in many common laboratory applications, it is a fundamental chemical difference between the two compounds.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols for measuring boiling point, density, and viscosity.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid samples.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.
Apparatus:
-
Thiele tube or a beaker with mineral oil (oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
A small amount of the liquid sample (e.g., this compound or n-undecane) is placed in the small test tube.
-
The test tube is attached to the thermometer.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The assembly is clamped and immersed in an oil bath (Thiele tube or beaker).
-
The oil bath is heated gently. As the temperature rises, a stream of air bubbles will be observed escaping from the open end of the capillary tube.
-
Heating is continued until a continuous stream of bubbles emerges.
-
The heat source is then removed, and the oil bath is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[12][13]
Determination of Density (Pycnometer Method)
Principle: Density is defined as the mass per unit volume of a substance. A pycnometer is a flask with a precise volume.
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately weighed on an analytical balance (m₁).
-
The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is weighed to determine its mass (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. The mass of the pycnometer filled with the reference liquid is measured (m₃).
-
The volume of the pycnometer (V) can be calculated using the mass of the reference liquid and its known density.
-
The density of the sample liquid (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V.[14]
Determination of Viscosity (Ubbelohde Viscometer)
Principle: Viscosity is a measure of a fluid's resistance to flow. A capillary viscometer measures the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter.
Apparatus:
-
Ubbelohde-type capillary viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipette
Procedure:
-
The viscometer is cleaned and dried.
-
A specific volume of the sample liquid is introduced into the viscometer.
-
The viscometer is then placed vertically in a constant temperature bath until the sample reaches the desired temperature.
-
The liquid is drawn up by suction into the measuring bulb, above the upper timing mark.
-
The suction is released, and the liquid is allowed to flow down through the capillary.
-
The time (t) it takes for the meniscus of the liquid to pass from the upper timing mark to the lower timing mark is measured with a stopwatch.
-
The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer.
-
The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).[15]
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
Conclusion
The choice between this compound and n-undecane will ultimately depend on the specific requirements of the intended application. n-Undecane, as a linear alkane, offers predictability in its properties and is well-characterized, making it a reliable standard and solvent for high-temperature applications. This compound, a branched alkane, presents a lower boiling point, which can be advantageous for ease of removal. Its more complex structure may influence its solvent capabilities and chromatographic behavior in ways that could be either beneficial or detrimental depending on the context. For researchers and drug development professionals, a thorough consideration of these comparative points is essential for making an informed decision in their experimental design and formulation development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | C11H24 | CID 53423719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. 2,4-dimethyl-5-ethylheptane [chemicalbook.com]
- 5. phytochemia.com [phytochemia.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmaceutical application of alkanesdocx | DOCX [slideshare.net]
- 9. The role of Organic Chemistry in Pharmaceuticals - Reachem [reachemchemicals.com]
- 10. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. ised-isde.canada.ca [ised-isde.canada.ca]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Boiling Point Variations Among Undecane Isomers: A Comparative Analysis
A comprehensive examination of the boiling points of 5-Ethyl-2,4-dimethylheptane and its structural isomers reveals a distinct correlation between molecular structure and physical properties. This guide provides an objective comparison, supported by experimental data, to illustrate the influence of branching on the volatility of C11H24 alkanes.
The boiling point of a compound is fundamentally dependent on the strength of its intermolecular forces. In the case of nonpolar alkanes such as undecane (B72203) and its isomers, the primary intermolecular interactions are London dispersion forces. The magnitude of these forces is directly related to the surface area of the molecule. Isomers with a more linear structure possess a larger surface area, facilitating stronger intermolecular attractions and resulting in higher boiling points. Conversely, increased branching leads to a more compact, spherical shape, reducing the available surface area for interaction and consequently lowering the boiling point.[1][2]
Comparative Data of Undecane Isomers
The following table summarizes the boiling points of n-undecane and a selection of its branched-chain isomers, including this compound. The data clearly demonstrates the trend of decreasing boiling point with increasing molecular branching.
| Isomer Name | Chemical Structure | Boiling Point (°C) |
| n-Undecane | CH3(CH2)9CH3 | 196[3][4] |
| 2,2-Dimethylnonane | (CH3)3C(CH2)6CH3 | 178.8[5] |
| This compound | CH3CH(CH3)CH2CH(CH3)CH(CH2CH3)CH2CH3 | 178 |
| 2,3-Dimethylnonane (B13832861) | CH3CH(CH3)CH(CH3)(CH2)5CH3 | 186.9[6] |
| 2,5-Dimethylnonane (B101607) | CH3CH(CH3)(CH2)2CH(CH3)(CH2)3CH3 | 180[7] |
| 2,6-Dimethylnonane | CH3CH(CH3)(CH2)3CH(CH3)(CH2)2CH3 | 184[8] |
| 3,5-Dimethylnonane | CH3CH2CH(CH3)CH2CH(CH3)(CH2)3CH3 | 180[9] |
| 3,6-Dimethylnonane | CH3CH2CH(CH3)(CH2)2CH(CH3)(CH2)2CH3 | 182[10] |
| 3-Ethyl-2-methylheptane (B88448) | (CH3)2CHCH(CH2CH3)(CH2)3CH3 | 166[11] |
| 4-Ethyl-2-methylheptane (B12654831) | (CH3)2CHCH2CH(CH2CH3)CH2CH2CH3 | 160[12] |
Experimental Determination of Boiling Point
The boiling points cited in this guide are determined through established experimental protocols, primarily distillation and the capillary method.
Distillation Method: This technique involves heating the liquid to its boiling point and then condensing the vapor. For a pure substance, the temperature of the vapor will remain constant during the phase transition, and this temperature is recorded as the boiling point. Simple distillation is suitable for pure compounds or mixtures with widely differing boiling points. For isomers with close boiling points, fractional distillation is employed to achieve a more precise separation and determination.
Capillary Method (Micro Boiling Point Determination): This method is ideal for small sample volumes. A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and as the liquid's vapor pressure increases, a stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the sample equals the atmospheric pressure.
Structure-Property Relationship
The relationship between the molecular structure of undecane isomers and their boiling points can be visualized as a logical workflow. The degree of branching directly influences the molecular surface area, which in turn dictates the strength of the intermolecular van der Waals forces. Weaker forces result in a lower boiling point.
Caption: Logical workflow illustrating the influence of molecular branching on boiling point.
References
- 1. grokipedia.com [grokipedia.com]
- 2. lookchem.com [lookchem.com]
- 3. n-Undecane | 1120-21-4 [chemnet.com]
- 4. 1120-21-4 CAS MSDS (n-Hendecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 2884-06-2 2,3-dimethylnonane 2,3-dimethylnonane - CAS Database [chemnet.com]
- 7. 2,5-dimethylnonane [stenutz.eu]
- 8. Page loading... [wap.guidechem.com]
- 9. 3,5-dimethylnonane [chemicalbook.com]
- 10. 3,6-dimethylnonane [chemicalbook.com]
- 11. 3-ethyl-2-methylheptane [stenutz.eu]
- 12. 4-ethyl-2-methylheptane [stenutz.eu]
A Spectroscopic Showdown: Unmasking the Structural Differences Between Branched and Linear Alkanes
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of branched and linear alkanes, supported by experimental data and detailed protocols.
The seemingly subtle distinction between linear and branched alkanes can have profound effects on their physical, chemical, and biological properties. For professionals in fields ranging from materials science to drug development, the ability to accurately characterize the structure of these fundamental organic molecules is paramount. This guide provides an in-depth comparison of how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) can be employed to distinguish between these two classes of isomers.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | Linear Alkanes | Branched Alkanes |
| Infrared (IR) Spectroscopy | Prominent methylene (B1212753) (-CH₂) rocking vibration (~720-725 cm⁻¹ for chains of 4 or more carbons). | Methylene rocking vibration is absent or weak. Splitting of the methyl (-CH₃) bending peak (~1380 cm⁻¹) may be observed, particularly with a tert-butyl group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Relatively simple spectra with ¹H signals for methyl (~0.9 ppm) and methylene (~1.2-1.4 ppm) groups. ¹³C signals for methyl (~14 ppm) and a series of methylene carbons (~22-32 ppm). | More complex spectra with additional signals for methine (-CH) protons (~1.5-2.0 ppm) and carbons (~25-45 ppm), and potentially quaternary carbons (~30-40 ppm). Chemical shifts are influenced by the degree of substitution. |
| Mass Spectrometry (MS) | A visible molecular ion (M⁺) peak, often of low intensity, and a characteristic series of fragment ions separated by 14 Da (corresponding to CH₂ units).[1][2] | The molecular ion peak is often very weak or entirely absent.[3][4][5] Fragmentation is dominated by cleavage at the branch point to form more stable secondary or tertiary carbocations.[1][3][4][5] |
Delving Deeper: A Quantitative Comparison
Infrared (IR) Spectroscopy
The IR spectra of alkanes are dominated by C-H stretching and bending vibrations. While many of these absorptions are common to both linear and branched structures, subtle differences can be diagnostic.[6][7]
| Vibration | Wavenumber (cm⁻¹) | Linear Alkanes | Branched Alkanes |
| C-H Stretch | 2850-2960 | Strong | Strong |
| -CH₂- Bend (Scissoring) | ~1450-1470 | Present | Present |
| -CH₃ Bend (Asymmetric) | ~1450 | Present | Present |
| -CH₃ Bend (Symmetric) | ~1370-1380 | Present | Often split into a doublet for isopropyl or tert-butyl groups. |
| -CH₂- Rock | ~720-725 | Present and often sharp for chains with ≥ 4 adjacent methylene groups. | Absent or significantly weaker. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a wealth of information about the connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus determines its resonance frequency (chemical shift).
¹H NMR Chemical Shifts (δ, ppm relative to TMS) [8]
| Proton Type | Structure | Linear Alkanes | Branched Alkanes |
| Primary (methyl) | R-CH₃ | ~0.9 | ~0.8-1.0 |
| Secondary (methylene) | R₂-CH₂ | ~1.2-1.4 | ~1.2-1.5 |
| Tertiary (methine) | R₃-CH | Not Applicable | ~1.5-2.0 |
¹³C NMR Chemical Shifts (δ, ppm relative to TMS) [9][10]
| Carbon Type | Structure | Linear Alkanes | Branched Alkanes |
| Primary (methyl) | R-CH₃ | ~14 | ~10-25 |
| Secondary (methylene) | R₂-CH₂ | ~22-32 | ~20-40 |
| Tertiary (methine) | R₃-CH | Not Applicable | ~25-45 |
| Quaternary | R₄-C | Not Applicable | ~30-40 (often weak) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of linear and branched alkanes are particularly distinct.
| Feature | Linear Alkanes | Branched Alkanes |
| Molecular Ion (M⁺) Peak | Generally observable, though its intensity decreases with increasing chain length.[3] | Often very weak or absent, especially in highly branched structures.[3][4][5] |
| Fragmentation Pattern | A series of cluster peaks separated by 14 Da (CH₂ units), corresponding to the general formula CₙH₂ₙ₊₁.[1] The most abundant fragments are typically C₃ and C₄ carbocations.[4] | Dominated by cleavage at the branching point to form the most stable carbocation (tertiary > secondary > primary).[1][3][4][5] |
| Common Fragment Ions (m/z) | 29, 43, 57, 71, 85... | Dependent on the structure, but prominent peaks will correspond to the loss of the largest alkyl group at the branch point. |
Experimental Protocols
Infrared (IR) Spectroscopy
A representative protocol for obtaining the IR spectrum of a liquid alkane:
-
Sample Preparation: For liquid samples, a small drop is placed between two salt plates (e.g., NaCl or KBr). For solid samples, a Nujol mull or a KBr pellet can be prepared.
-
Instrument Setup:
-
Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Perform a background scan with the empty salt plates.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of an alkane:
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the alkane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field and good resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans for good signal-to-noise.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
A typical protocol for analyzing an alkane using Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the alkane in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector Temperature: Typically set to 250-300°C.
-
Column: A nonpolar capillary column is commonly used.
-
Oven Temperature Program: A temperature ramp is used to separate the components of a mixture. For a pure sample, an isothermal or a short ramp program can be used.
-
Carrier Gas: Helium is typically used.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is standard for alkanes.
-
Ion Source Temperature: Typically 200-250°C.
-
Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 35-500).
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The alkane is separated from the solvent and travels through the column to the mass spectrometer.
-
The MS continuously acquires mass spectra as the compound elutes from the GC column.
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the GC peak of the alkane.
-
Identify the molecular ion peak (if present) and the major fragment ions.
-
Compare the fragmentation pattern to spectral libraries for identification.
-
Visualizing the Concepts
Caption: Relationship between alkane structure and spectroscopic output.
Caption: General experimental workflow for spectroscopic analysis of alkanes.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. GCMS Section 6.9.1 [people.whitman.edu]
- 3. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
Verifying the Absence of Impurities in 5-Ethyl-2,4-dimethylheptane Samples: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of analytical techniques for verifying the absence of impurities in samples of 5-Ethyl-2,4-dimethylheptane, a branched alkane. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines detailed experimental protocols, presents a comparison of their performance characteristics, and offers visual workflows to aid in method selection.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance indicators for GC-MS, HPLC, and qNMR in the context of analyzing this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Application | Separation and quantification of volatile and semi-volatile compounds. Ideal for isomeric impurity profiling. | Separation and quantification of non-volatile or thermally labile compounds. Less common for alkanes. | Structural elucidation and absolute quantification without a specific reference standard for the analyte. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL to ng/mL range) | High (mg/mL range) |
| Resolution | Very High for isomers | Moderate, dependent on column and mobile phase | Not a separation technique; resolution refers to spectral dispersion. |
| Analysis Time per Sample | 20-40 minutes | 15-30 minutes | 5-15 minutes |
| Sample Preparation | Simple (dilution in a volatile solvent) | More complex (dissolution in a suitable mobile phase) | Simple (dissolution in a deuterated solvent with an internal standard) |
| Primary Impurity Targets | Isomers, residual solvents, synthesis by-products | High molecular weight or polar impurities | Structural isomers, residual solvents, and other proton-containing impurities |
| Quantitative Accuracy | High (with certified reference standards) | High (with certified reference standards) | Very High (primary ratio method) |
| Key Advantage | High separation efficiency for isomers and extensive spectral libraries for identification. | Wide applicability for various compound classes. | Provides structural information and accurate quantification without needing a reference standard of the analyte itself.[1][2][3] |
| Key Limitation | Requires volatile and thermally stable analytes. | Limited resolution for non-polar, structurally similar isomers like alkanes. | Lower sensitivity compared to chromatographic methods.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the protocols for each of the discussed analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and effective technique for analyzing the purity of volatile hydrocarbons like this compound.[5]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of high-purity hexane (B92381) to create a 1 mg/mL stock solution.
-
For analysis, dilute the stock solution to a final concentration of 10 µg/mL with hexane.
-
If an internal standard is used for quantification, add it to the final solution at a known concentration.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Data Analysis: Integration of peak areas to determine the relative percentage of impurities. Identification of impurities is performed by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
While less common for non-polar hydrocarbons, HPLC can be adapted for their analysis, particularly for detecting non-volatile or polar impurities.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable organic solvent like acetonitrile (B52724) or a mixture of hexane and isopropanol (B130326).
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A non-polar column such as a C18 or a specialized column for hydrocarbon separation.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 80:20 v/v). The exact composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as alkanes lack a UV chromophore.
-
Injection Volume: 10 µL.
-
Data Analysis: Peak area normalization to estimate the percentage of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[1][2][3][6]
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker AVANCE III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Experiment: 1D proton (¹H) NMR.
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
A 90° pulse angle.
-
Sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
Visual representations of workflows and decision-making processes can significantly clarify complex procedures.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Ethyl-2,4-dimethylheptane
The analysis of specific aliphatic hydrocarbons such as 5-Ethyl-2,4-dimethylheptane is crucial in various fields, including environmental monitoring, petroleum analysis, and as reference standards in analytical chemistry. The cross-validation of analytical methods is essential to ensure the reliability, accuracy, and comparability of data between different laboratories or techniques. Due to a lack of specific published cross-validation studies for this compound, this guide provides a comparative framework based on established analytical techniques for similar volatile organic compounds (VOCs) and hydrocarbons.
The primary analytical methods suitable for the determination of this compound are Gas Chromatography (GC) based techniques, owing to its volatile nature. The most common methods would be Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). This guide will compare these two prominent methods.
Experimental Protocols
A cross-validation study would typically involve analyzing a set of standards and samples using two or more distinct analytical methods. Below are generalized experimental protocols for GC-MS and GC-FID analysis of a volatile hydrocarbon like this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for high selectivity and sensitivity.
-
Sample Preparation: Samples containing this compound are typically diluted in a volatile solvent such as hexane (B92381) or pentane. For trace analysis in complex matrices (e.g., environmental samples), a pre-concentration step like purge and trap or solid-phase microextraction (SPME) may be employed.
-
Instrument Configuration:
-
Injector: Split/splitless injector, typically operated at 250°C. A splitless injection is preferred for trace analysis.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aliphatic hydrocarbons.
-
Oven Program: A temperature gradient is used to ensure good separation. For example, an initial temperature of 40°C held for 2 minutes, then ramped to 200°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes. The NIST WebBook provides mass spectra for similar compounds, such as 5-ethyl-2-methylheptane, which can aid in identification.[1]
-
-
Calibration: A multi-point calibration curve is generated by analyzing a series of standard solutions of this compound at different concentrations.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of organic compounds. It offers high sensitivity and a wide linear range but does not provide structural information like MS.
-
Sample Preparation: The sample preparation protocol is identical to that for GC-MS.
-
Instrument Configuration:
-
Injector, Column, Oven Program, Carrier Gas: The GC parameters are generally the same as for the GC-MS method to ensure comparable chromatographic separation.
-
Detector: A Flame Ionization Detector (FID) operated at a temperature of approximately 250-300°C. Hydrogen and air are required as fuel and oxidant for the flame.
-
-
Calibration: Similar to GC-MS, a multi-point calibration curve is constructed from standards of known concentrations.
Data Presentation: Comparison of Validation Parameters
A cross-validation study would assess several key performance parameters for each method. The following table summarizes typical performance characteristics for the analysis of volatile hydrocarbons by GC-MS and GC-FID, based on data from studies on similar compounds.[2][3][4]
| Validation Parameter | GC-MS (SIM Mode) | GC-FID | Comments |
| Selectivity | Very High | Moderate | GC-MS provides mass spectra for definitive identification. GC-FID relies solely on retention time, which can be prone to interferences. |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods typically exhibit excellent linearity over a defined concentration range.[2] |
| Limit of Detection (LOD) | Lower (e.g., 0.1 - 5 µg/L) | Higher (e.g., 5 - 20 µg/L) | GC-MS in SIM mode is generally more sensitive than GC-FID. |
| Limit of Quantification (LOQ) | Lower (e.g., 0.5 - 15 µg/L) | Higher (e.g., 15 - 60 µg/L) | The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[2] |
| Precision (%RSD) | < 10% | < 5% | GC-FID can sometimes offer slightly better precision due to its simpler operational principle. |
| Accuracy (Recovery %) | 90 - 110% | 90 - 110% | Both methods can achieve high accuracy with proper calibration. |
| Robustness | Moderate | High | GC-FID is generally considered more robust and less prone to matrix effects and contamination than GC-MS. |
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflow for the analysis of this compound using the described methods.
References
- 1. Heptane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 2. cenam.mx [cenam.mx]
- 3. Cumhuriyet Science Journal » Submission » Gas Chromatography Method Validation Study for Sensitive and Accurate Determination of Volatile Aromatic Hydrocarbons (VAHs) in Water [csj.cumhuriyet.edu.tr]
- 4. TRDizin [search.trdizin.gov.tr]
Octane Rating Showdown: 5-Ethyl-2,4-dimethylheptane Poised as a High-Performance Fuel Component
The octane (B31449) rating of a fuel is a critical measure of its ability to resist "knocking" or premature detonation during combustion in an internal combustion engine. Higher octane ratings are indicative of greater fuel stability and are essential for modern high-compression engines to operate efficiently and without damage. The two primary measures of octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON), which are determined under different engine operating conditions.
Comparative Analysis of Octane Ratings
While a precise experimental octane number for 5-Ethyl-2,4-dimethylheptane is not documented in the searched resources, its molecular structure—a C11 alkane with multiple methyl and ethyl branches—suggests a high octane rating. The degree of branching in alkane isomers has a profound impact on their anti-knock properties; highly branched alkanes consistently exhibit higher octane numbers than their straight-chain counterparts.[1][2] For instance, n-octane has a very low RON of -20, while its highly branched isomer, iso-octane (2,2,4-trimethylpentane), is the benchmark for 100 on the octane scale.[3] Based on these principles, it is anticipated that this compound would possess a high RON and MON, likely comparable to or exceeding other high-performance gasoline components.
In comparison, established octane boosters present the following documented values:
| Additive | Chemical Formula | Research Octane Number (RON) | Motor Octane Number (MON) |
| This compound | C11H24 | Estimated High | Estimated High |
| Methyl Tertiary-Butyl Ether (MTBE) | C5H12O | 115-135 | 98-110 |
| Ethyl Tertiary-Butyl Ether (ETBE) | C6H14O | ~118 | ~103 |
| Ethanol (B145695) | C2H5OH | 107-130 | 89-105 |
Note: The octane rating for this compound is an estimation based on its molecular structure. The ranges for MTBE, ETBE, and ethanol reflect variations reported in different studies and blending conditions.
The Science Behind High Octane Ratings: A Structural Perspective
The superior anti-knock characteristics of branched alkanes like this compound stem from their molecular stability. The tertiary carbon atoms within the branched structure are more stable and less prone to the uncontrolled, rapid combustion that leads to engine knock.[1] The combustion of branched alkanes proceeds in a more controlled manner, allowing for a smoother and more efficient power stroke in the engine.
Experimental Determination of Octane Rating
The standardized methods for determining the octane rating of spark-ignition engine fuels are provided by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine with a variable compression ratio.
Research Octane Number (RON) - ASTM D2699
The RON test simulates fuel performance under low-severity engine conditions, such as those experienced during city driving with lower engine speeds and frequent acceleration.
Experimental Protocol:
-
Engine Preparation: A standardized single-cylinder CFR engine is calibrated and brought to specified operating conditions.
-
Sample Introduction: The fuel sample to be tested is introduced into the engine.
-
Compression Ratio Adjustment: The engine's compression ratio is increased until a standard level of knock intensity is detected by a sensor.
-
Reference Fuel Comparison: The performance of the sample fuel is bracketed between two primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers. One reference fuel has a slightly higher and the other a slightly lower octane rating than the sample.
-
RON Determination: The RON of the sample fuel is calculated by interpolating its knock intensity between the values obtained for the two reference fuels.
Motor Octane Number (MON) - ASTM D2700
The MON test evaluates fuel performance under more severe, high-speed and high-load engine conditions, representative of highway driving.
Experimental Protocol:
-
Engine and Conditions: A similar CFR engine is used, but it is operated at a higher engine speed (900 rpm vs. 600 rpm for RON) and with a higher intake mixture temperature.
-
Test Procedure: The procedure for adjusting the compression ratio and bracketing with reference fuels is analogous to the RON test.
-
MON Determination: The MON is calculated based on the comparison with the primary reference fuels under these more severe operating conditions.
Conclusion
In the continuous search for high-performance and cleaner-burning fuel components, this compound emerges as a compelling candidate. Its highly branched structure strongly suggests a high octane rating, which is a key determinant of fuel quality. While direct experimental data is needed for a definitive quantitative comparison, the fundamental principles of hydrocarbon chemistry place it in a favorable position relative to existing additives like MTBE, ETBE, and ethanol. Further research to experimentally determine the RON and MON of this compound is warranted to fully assess its potential as a valuable component in the next generation of fuels.
References
GC-MS Confirmation of 5-Ethyl-2,4-dimethylheptane Identity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of chemical compounds is a cornerstone of rigorous scientific research and drug development. This guide provides a comparative overview of the analytical techniques used to confirm the identity of the branched alkane, 5-Ethyl-2,4-dimethylheptane, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the expected fragmentation patterns and compare this powerful technique with alternative spectroscopic methods, providing the necessary experimental protocols and data interpretation frameworks.
Introduction to this compound
This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of approximately 156.31 g/mol .[1] Its structure features multiple branching points, which significantly influences its chromatographic behavior and mass spectral fragmentation.
Chemical Structure:
Primary Identification Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the compound from a mixture based on its boiling point and affinity for the stationary phase, while the mass spectrometer provides a unique fragmentation pattern, akin to a molecular fingerprint.
Expected GC-MS Data
While a publicly available mass spectrum for this compound is not readily accessible in common databases like the NIST WebBook, we can predict its fragmentation pattern based on the established principles of mass spectrometry for branched alkanes.[2]
Key Fragmentation Principles for Branched Alkanes:
-
Cleavage at Branching Points: Fragmentation is most likely to occur at the carbon-carbon bonds adjacent to the branching points. This is because it leads to the formation of more stable secondary and tertiary carbocations.
-
Weak or Absent Molecular Ion Peak: Due to the high propensity for fragmentation at branched points, the molecular ion peak (M⁺), which corresponds to the intact molecule, is often of very low intensity or completely absent in the mass spectra of highly branched alkanes.
-
Formation of Stable Carbocations: The resulting fragments will be those that form the most stable carbocations.
Based on the structure of this compound, we can anticipate the following major fragmentation pathways:
Caption: Predicted major fragmentation pathways for this compound in GC-MS.
Comparison with a Linear Alkane (n-Undecane):
To highlight the unique fragmentation of a branched alkane, we can compare its expected spectrum to that of its linear isomer, n-undecane (C₁₁H₂₄). The mass spectrum of n-undecane would show a more prominent molecular ion peak and a characteristic series of fragment ions separated by 14 amu (corresponding to the loss of -CH₂- groups).
| Feature | This compound (Predicted) | n-Undecane (Typical) |
| Molecular Ion (m/z 156) | Very weak or absent | Present, though may be weak |
| Base Peak | Likely a stable carbocation (e.g., m/z 43, 57, 71, or 85) | Typically m/z 43 or 57 |
| Fragmentation Pattern | Dominated by cleavage at branching points | Series of losses of 14 amu (-CH₂) |
Experimental Protocol for GC-MS Analysis
References
Safety Operating Guide
Proper Disposal of 5-Ethyl-2,4-dimethylheptane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Ethyl-2,4-dimethylheptane, a flammable, non-halogenated aliphatic hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Chemical Profile and Hazard Classification
This compound is classified as a flammable liquid. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data for similar isomers such as 2,5-dimethylheptane (B1361372) indicate it is a Flammable Liquid, Category 3 , and may be fatal if swallowed and enters airways (Aspiration Hazard, Category 1).[1][2] Therefore, it must be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is classified as an ignitable waste due to its low flash point.[3][4][5]
Key Safety and Disposal Data:
The following table summarizes the critical quantitative data for the disposal of this compound.
| Parameter | Value / Guideline | Regulation / Source |
| EPA Hazardous Waste Code | D001 (Ignitable Waste) | 40 CFR 261.21[3][4][5] |
| Flash Point Threshold | < 140°F (60°C) | D001 Classification[3][4] |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons | 40 CFR 262.15[6][7] |
| SAA Time Limit | ≤ 12 months (or until container is full) | EPA Subpart K[7][8] |
| Prohibited Disposal Methods | Drain or regular trash disposal | Clean Water Act; RCRA[9][10][11] |
| Recommended Disposal Technology | Incineration / Fuel Blending | Industry Best Practice[12] |
Procedural Steps for Proper Disposal
The following step-by-step protocol outlines the mandatory procedure for handling and disposing of waste this compound in a laboratory setting.
2.1 Waste Segregation
-
Identify as Non-Halogenated Waste: this compound is a non-halogenated organic solvent.[9][10][13]
-
Maintain Separation: It is crucial to collect this waste in a container designated exclusively for non-halogenated organic solvents.[11][12]
-
Avoid Contamination: Do not mix this solvent waste with other waste categories such as acids, bases, oxidizers, or aqueous waste containing heavy metals.[11]
2.2 Waste Collection and Container Management
-
Select an Appropriate Container:
-
Use a chemically compatible container, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a screw-top cap.[6][7]
-
Ensure the container is in good condition, free of leaks or cracks.
-
The original product container may be used if it is intact and can be securely sealed.
-
-
Proper Labeling:
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[6][9]
-
Clearly write the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[9]
-
If creating a mixed non-halogenated solvent waste stream, list all constituents and their approximate percentages.[11][13]
-
-
Safe Accumulation:
2.3 Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[13]
-
Adhere to Limits: Do not accumulate more than 55 gallons of hazardous waste in the SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[6][7]
2.4 Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): When the container is nearly full (e.g., 90% capacity) or has been in the SAA for the maximum allowable time, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[6][13]
-
Professional Disposal: The EHS department will arrange for the collected waste to be transported by a licensed hazardous waste disposal company.[10]
-
Final Treatment: The ultimate disposal method for non-halogenated solvents is typically high-temperature incineration or use as an alternative fuel source in cement kilns.[12]
Experimental Protocols: Waste Preparation for Disposal
Direct chemical neutralization or treatment of stable aliphatic hydrocarbons like this compound is not a feasible or recommended practice in a standard laboratory setting. Such procedures often require specialized equipment and can generate hazardous byproducts. The standard and safest protocol is the collection and transfer of the unaltered chemical waste to a licensed disposal facility.
The primary "experimental" protocol, therefore, involves the meticulous preparation of the waste for collection, as detailed in Section 2.0. This ensures the safety of laboratory personnel and those who will handle the waste downstream.
Contaminated Materials:
-
Personal Protective Equipment (PPE): Gloves, lab coats, or other disposable PPE contaminated with this compound should be collected in a sealed, clearly labeled plastic bag. This bag must also be treated as hazardous waste and disposed of through EHS.
-
Spill Cleanup Materials: Absorbent materials (e.g., vermiculite, sand, spill pads) used to clean up spills of this chemical must be placed in a sealed, puncture-resistant container, labeled as "Hazardous Waste: Debris contaminated with this compound," and disposed of via EHS.[13]
Disposal Workflow and Logic Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. actenviro.com [actenviro.com]
- 5. epa.gov [epa.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. epa.gov [epa.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 5-Ethyl-2,4-dimethylheptane
Essential Safety and Handling Guide for 5-Ethyl-2,4-dimethylheptane
This document provides immediate, essential safety and logistical information for the operational use and disposal of this compound, focusing on personal protective equipment (PPE) and safe handling procedures.
Hazard Summary
This compound is anticipated to be a flammable liquid and may pose an aspiration hazard if swallowed. Similar hydrocarbons can cause skin and eye irritation upon contact and respiratory tract irritation if inhaled.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure. All personnel handling this compound must use the following equipment.
| PPE Category | Item | Material/Standard | Specifications |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | ANSI Z87.1 certified | Must be worn at all times in the laboratory. A face shield should be considered for procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Viton® or Nitrile Rubber | Viton® is recommended for prolonged contact with aliphatic hydrocarbons. Nitrile gloves may be suitable for incidental contact, but breakthrough times should be verified. Always inspect gloves for degradation or punctures before and during use and change them frequently.[1] |
| Body Protection | Flame-Retardant Laboratory Coat | Nomex® or treated cotton | A lab coat made of non-flammable material is essential. Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | NIOSH-approved | Required when working outside of a certified chemical fume hood, with large quantities, or if there is a potential for generating aerosols or high vapor concentrations. The specific cartridge type and change-out schedule should be determined by a risk assessment. |
| Footwear | Closed-toe Shoes | Non-porous material | Shoes must fully cover the feet to protect against spills. |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to the following procedural steps is mandatory to ensure a safe laboratory environment when working with this compound.
1. Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.
-
Ensure that an operational safety shower and eyewash station are readily accessible.
2. Pre-Handling Checks:
-
Confirm the availability and proper functioning of all necessary PPE.
-
Inspect glassware and equipment for any defects before use.
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate vicinity.
3. Handling Procedures:
-
Use non-sparking tools and equipment.
-
Ground and bond containers when transferring the liquid to prevent the buildup of static electricity.
-
Keep containers tightly sealed when not in use to prevent the escape of flammable vapors.
-
If heating is necessary, use a safe source such as a heating mantle or water bath. Never use an open flame.
4. Post-Handling Decontamination:
-
Wipe down the work surface with an appropriate solvent, followed by a thorough cleaning with soap and water.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material and kept closed when not in use.
-
Segregation: As a non-halogenated hydrocarbon, it should be segregated from halogenated solvent waste.[2][3] Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[2][3]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, until it is collected by the institution's hazardous waste management team.
Solid Waste:
-
Collection: Any solid materials contaminated with this compound, such as gloves, absorbent pads, and filter paper, must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Disposal: Dispose of all hazardous waste in accordance with federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance.
Emergency Procedures
-
Spill: In the event of a spill, evacuate the area and ensure adequate ventilation. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, use an inert absorbent material (e.g., sand, vermiculite), collect the absorbed material in a sealed container, and dispose of it as hazardous waste.
-
Fire: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. Do not use water, as it may spread the flammable liquid.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Visual Workflow for PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
